Product packaging for Rosiglitazone-d3(Cat. No.:)

Rosiglitazone-d3

Cat. No.: B020082
M. Wt: 360.4 g/mol
InChI Key: YASAKCUCGLMORW-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rosiglitazone-d3 is a deuterium-labeled analog of the thiazolidinedione antidiabetic agent, Rosiglitazone, featuring three deuterium atoms at a specified molecular position. This stable isotope-labeled compound serves as a critical internal standard in quantitative mass spectrometry-based analyses, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its primary research application is in the precise quantification of Rosiglitazone in complex biological matrices (e.g., plasma, serum, and tissue homogenates), enabling high-accuracy pharmacokinetic, metabolic stability, and drug disposition studies. By minimizing ion suppression and correcting for analyte loss during sample preparation, this compound significantly enhances the reliability and reproducibility of bioanalytical data. Furthermore, it is an indispensable tool for investigating the mechanism of action and metabolic pathways of Rosiglitazone, a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). The incorporation of deuterium results in a distinct mass shift from the native compound, allowing for clear differentiation and accurate measurement, making it a fundamental reagent for advancing diabetes and insulin resistance research. This high-purity compound is supplied with comprehensive analytical data, including Certificate of Analysis (CoA) with confirmed chemical purity and isotopic enrichment, to ensure experimental integrity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19N3O3S B020082 Rosiglitazone-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[4-[2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASAKCUCGLMORW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Isotopic Purity of Rosiglitazone-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Rosiglitazone-d3. This deuterated analog of the potent thiazolidinedione antidiabetic agent, Rosiglitazone, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines a representative synthetic pathway, detailed analytical methodologies for determining isotopic enrichment, and presents key quantitative data in a structured format.

Quantitative Data Summary

The isotopic purity of synthesized or commercially procured this compound is a critical parameter. The primary analytical techniques for this determination are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of typical specifications and expected outcomes.

Table 1: Isotopic Purity Specifications for this compound

ParameterSpecificationMethod
Chemical Purity≥98%HPLC
Isotopic Purity (d3)Report ValueMass Spectrometry
Deuterium Incorporation≥99% (total deuterated forms)Mass Spectrometry
Isotopic Distribution
d0 ContentReport ValueMass Spectrometry
d1 ContentReport ValueMass Spectrometry
d2 ContentReport ValueMass Spectrometry
d3 Content≥99% of deuterated speciesMass Spectrometry

Table 2: Representative Isotopic Distribution of this compound

IsotopologueRelative Abundance (%)
d0 (C18H19N3O3S)< 1
d1 (C18H18DN3O3S)< 1
d2 (C18H17D2N3O3S)< 1
d3 (C18H16D3N3O3S)> 99

Note: The data presented in Table 2 is representative. Actual batch-to-batch isotopic distribution may vary and should be determined empirically. A commercially available standard from Cayman Chemical reports a purity of ≥99% for deuterated forms (d1-d3)[1].

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and the subsequent analysis of its isotopic purity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that introduces the deuterium label at an early stage to ensure high incorporation and simplify purification. The key deuterated starting material is 2-((Methyl-d3)amino)ethanol. The overall synthetic scheme is analogous to established routes for unlabeled Rosiglitazone[2][3][4][5].

Step 1: Synthesis of 2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethanol

  • Reaction: 2-Chloropyridine is reacted with 2-((Methyl-d3)amino)ethanol in the presence of a suitable base.

  • Reagents and Solvents:

    • 2-Chloropyridine (1.0 eq)

    • 2-((Methyl-d3)amino)ethanol (1.1 eq)

    • Potassium tert-butoxide (1.2 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 2-((Methyl-d3)amino)ethanol in anhydrous DMF, add potassium tert-butoxide portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for 30 minutes at 0 °C.

    • Add 2-chloropyridine dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethanol.

  • Expected Yield: 85-95%

Step 2: Synthesis of 4-(2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethoxy)benzaldehyde

  • Reaction: The hydroxyl group of the product from Step 1 is coupled with 4-fluorobenzaldehyde via a Williamson ether synthesis.

  • Reagents and Solvents:

    • 2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethanol (1.0 eq)

    • 4-Fluorobenzaldehyde (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous DMF

  • Procedure:

    • To a solution of 2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethanol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture for 1 hour at room temperature to ensure complete formation of the alkoxide.

    • Add 4-fluorobenzaldehyde dropwise to the reaction mixture.

    • Heat the reaction to 100-110 °C for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully quench with ice-cold water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to afford 4-(2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethoxy)benzaldehyde.

  • Expected Yield: 70-80%

Step 3: Synthesis of 5-((4-(2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethoxy)phenyl)methylene)thiazolidine-2,4-dione

  • Reaction: A Knoevenagel condensation between the aldehyde from Step 2 and 2,4-thiazolidinedione.

  • Reagents and Solvents:

    • 4-(2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethoxy)benzaldehyde (1.0 eq)

    • 2,4-Thiazolidinedione (1.1 eq)

    • Piperidine (catalytic amount)

    • Ethanol

  • Procedure:

    • Dissolve the aldehyde and 2,4-thiazolidinedione in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Reflux the reaction mixture for 6-8 hours. A precipitate should form upon cooling.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the benzylidene intermediate.

  • Expected Yield: 90-98%

Step 4: Synthesis of this compound

  • Reaction: Reduction of the exocyclic double bond of the benzylidene intermediate.

  • Reagents and Solvents:

    • 5-((4-(2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethoxy)phenyl)methylene)thiazolidine-2,4-dione (1.0 eq)

    • Sodium borohydride (NaBH4) (2.0 eq)

    • Methanol

  • Procedure:

    • Suspend the benzylidene intermediate in methanol.

    • Cool the suspension to 0 °C and add sodium borohydride portion-wise.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Acidify the reaction mixture with dilute hydrochloric acid to pH 5-6.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Expected Yield: 80-90%

Isotopic Purity Analysis

This is the primary method for determining the isotopic distribution of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 1 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions (Representative):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions (Representative):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100 to 500.

    • Resolution: ≥ 60,000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Acquire the full scan mass spectrum of the this compound peak.

    • Extract the ion chromatograms for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues of the protonated molecule ([M+H]+).

      • Rosiglitazone (d0) [M+H]+: m/z 358.1220

      • Rosiglitazone-d1 [M+H]+: m/z 359.1283

      • Rosiglitazone-d2 [M+H]+: m/z 360.1346

      • This compound [M+H]+: m/z 361.1408

    • Integrate the peak areas for each extracted ion chromatogram.

    • Calculate the relative percentage of each isotopologue.

NMR spectroscopy is used to confirm the position of the deuterium label and can provide a semi-quantitative assessment of isotopic purity.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed sample of this compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • The signal corresponding to the N-methyl group (around 3.0-3.2 ppm in the unlabeled compound) should be significantly diminished or absent in the spectrum of this compound.

    • Integration of the residual N-methyl proton signal relative to a known, non-deuterated proton signal in the molecule can provide an estimate of the d0 impurity.

  • ²H NMR Analysis:

    • Acquire a deuterium NMR spectrum.

    • A single resonance corresponding to the N-CD3 group should be observed, confirming the location of the deuterium label.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • The resonance of the N-methyl carbon will appear as a multiplet (typically a 1:3:3:1 triplet of triplets due to C-D coupling) and will be shifted slightly upfield compared to the singlet of the unlabeled compound. This confirms the presence and location of the deuterium atoms.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Step 1 cluster_intermediate2 Step 2 cluster_intermediate3 Step 3 cluster_final Step 4 2-Chloropyridine 2-Chloropyridine Intermediate_1 2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethanol 2-Chloropyridine->Intermediate_1 2-((Methyl-d3)amino)ethanol 2-((Methyl-d3)amino)ethanol 2-((Methyl-d3)amino)ethanol->Intermediate_1 Intermediate_2 4-(2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethoxy)benzaldehyde Intermediate_1->Intermediate_2 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Intermediate_2 Intermediate_3 Benzylidene Intermediate Intermediate_2->Intermediate_3 2,4-Thiazolidinedione 2,4-Thiazolidinedione 2,4-Thiazolidinedione->Intermediate_3 This compound This compound Intermediate_3->this compound Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing and Interpretation cluster_result Final Result Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution LC_MS HR-LC-MS Analysis Dilution->LC_MS NMR NMR Analysis (1H, 2H, 13C) Dilution->NMR MS_Data Extract Ion Chromatograms (d0, d1, d2, d3) LC_MS->MS_Data NMR_Data Analyze Signal Disappearance/Appearance NMR->NMR_Data Integration Integrate Peak Areas MS_Data->Integration Confirmation Confirm Label Position NMR_Data->Confirmation Calculation Calculate Isotopic Distribution Integration->Calculation Purity_Report Isotopic Purity Report Calculation->Purity_Report Confirmation->Purity_Report

References

The Core Mechanism of Rosiglitazone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

<

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, functions as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a nuclear receptor that is a master regulator of adipogenesis, glucose metabolism, and fatty acid storage. By binding to and activating PPARγ, Rosiglitazone initiates a cascade of transcriptional events that ultimately lead to enhanced insulin sensitivity. This document provides an in-depth technical overview of Rosiglitazone's mechanism of action, including its molecular interactions, the downstream signaling pathways it modulates, quantitative pharmacological data, and the key experimental protocols used for its characterization.

Molecular Mechanism of Action

The primary mechanism of Rosiglitazone involves its direct interaction with the ligand-binding domain (LBD) of PPARγ. This interaction induces a series of conformational changes that are pivotal for the receptor's function as a ligand-activated transcription factor.

1.1. Ligand Binding and Receptor Activation: Rosiglitazone binds with high affinity to the LBD of PPARγ.[1][2] This binding event stabilizes a specific active conformation of the receptor.[3] Key to this stabilization is the formation of hydrogen bonds between the TZD headgroup of Rosiglitazone and key amino acid residues within the LBD, specifically His323, His449, and Tyr473.[3][4] The interaction with Tyr473 is particularly crucial as it promotes the active conformation of helix 12 (H12), a component of the Activation Function-2 (AF-2) domain.[3][4]

1.2. Heterodimerization and DNA Binding: Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[5][6][7][8] This PPARγ-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][8][9][10] PPREs typically consist of a direct repeat of the nucleotide sequence AGGTCA separated by one base pair (DR1).[6][11] The PPARγ-RXR heterodimer recognizes this DR1 element, with structural studies showing that PPARγ and RXR-α form a non-symmetrical complex on the DNA.[5][6][11]

1.3. Coactivator Recruitment and Gene Transcription: The conformational change induced by Rosiglitazone binding, particularly the stabilization of the AF-2 domain, creates a binding surface for transcriptional coactivator proteins, such as those from the p160/SRC-1 family and the DRIP complex.[4][12] The recruitment of these coactivators is essential for the subsequent initiation of target gene transcription by RNA polymerase II.[13] Agonist treatment with Rosiglitazone has been shown to promote PPARγ occupancy at pre-existing DNA binding sites and increase the recruitment of the mediator subunit MED1, which is correlated with an increase in the transcription of nearby genes.[13]

Fig 1. Rosiglitazone's core signaling pathway from receptor binding to gene transcription.

Quantitative Pharmacology

The interaction of Rosiglitazone with PPARγ and its subsequent functional activity have been quantified through various assays.

ParameterValueDescriptionSource(s)
Binding Affinity (Kd) ~40 nMDissociation constant, indicating high-affinity binding of Rosiglitazone to PPARγ.[1][2]
EC₅₀ ~60 nMHalf maximal effective concentration for PPARγ activation.[2]

Key Target Genes and Physiological Effects

Activation of PPARγ by Rosiglitazone modulates the expression of a suite of genes involved in glucose and lipid metabolism, leading to improved systemic insulin sensitivity.

Target GeneEffect of RosiglitazonePhysiological ConsequenceSource(s)
Adiponectin (Adipoq) UpregulationIncreases insulin sensitivity, has anti-inflammatory effects. Serum adiponectin levels can increase by over 100%.[2][14][15][16]
Glucose Transporter Type 4 (GLUT4) Increased expression and translocationEnhances glucose uptake into muscle and adipose tissue. Rosiglitazone increases cell surface GLUT4 levels.[17][18]
Fatty Acid Binding Protein 4 (FABP4) UpregulationFacilitates fatty acid transport into adipocytes.[14]
Lipoprotein Lipase (LPL) UpregulationPromotes the hydrolysis of triglycerides, aiding in fatty acid uptake by tissues.[15]
Stearoyl-CoA Desaturase (SCD) UpregulationInvolved in lipogenesis and has been linked to improved insulin sensitivity.[19]
Carnitine Palmitoyltransferase-1 (CPT-1) UpregulationIncreased expression correlates with improved insulin sensitivity.[20]

The net effect of these transcriptional changes is the enhancement of insulin-stimulated glucose uptake into tissues like muscle and fat, and the promotion of fatty acid storage in adipocytes, thereby reducing circulating lipid levels (lipotoxicity).[2][20]

Experimental Protocols for Characterization

The mechanism of Rosiglitazone has been elucidated through a variety of standard and advanced molecular and cellular biology techniques.

4.1. Ligand Binding Assay (Fluorometric Competition Assay)

This assay measures the ability of a test compound (Rosiglitazone) to displace a fluorescent probe from the PPARγ Ligand Binding Domain (LBD).

  • Objective: To determine the binding affinity (IC₅₀ or Kd) of Rosiglitazone for PPARγ.

  • Principle: A fluorescent probe with a known affinity for the PPARγ LBD is used. When the probe is bound, it fluoresces. Unlabeled ligands (like Rosiglitazone) compete for binding, displacing the probe and causing a decrease in fluorescence. The magnitude of this decrease is proportional to the binding affinity of the test compound.

  • Methodology:

    • Reagent Preparation: Recombinant human PPARγ LBD, a fluorescent assay probe, and assay buffer are prepared. Rosiglitazone is serially diluted in DMSO.

    • Reaction Setup: In a microplate, the PPARγ LBD is incubated with the fluorescent probe.

    • Competition: Different concentrations of Rosiglitazone are added to the wells. A control group receives only the solvent (DMSO).

    • Incubation: The plate is incubated at room temperature for a short period (e.g., 5-15 minutes) to allow the binding competition to reach equilibrium.

    • Measurement: Fluorescence intensity is measured using a spectrofluorometer (e.g., Ex/Em = 375/465 nm).

    • Data Analysis: The decrease in fluorescence relative to the control is calculated and plotted against the concentration of Rosiglitazone to determine the IC₅₀ value.

4.2. PPARγ Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of Rosiglitazone to activate the transcriptional machinery downstream of PPARγ.

  • Objective: To measure the functional potency (EC₅₀) of Rosiglitazone as a PPARγ agonist.

  • Principle: Cells (e.g., HEK293 or COS-7) are transiently transfected with two plasmids: one expressing the PPARγ protein and another containing a luciferase reporter gene driven by a PPRE promoter. When Rosiglitazone activates PPARγ, the complex binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of PPARγ activation.

  • Methodology:

    • Cell Culture & Transfection: Adherent cells are cultured and co-transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector. A control vector (e.g., expressing Renilla luciferase) is often included for normalization.

    • Compound Treatment: After transfection (e.g., 24 hours), the cells are treated with various concentrations of Rosiglitazone or a vehicle control (DMSO).

    • Incubation: Cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

    • Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzymes.

    • Luminometry: Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

    • Data Analysis: The firefly luciferase signal is normalized to the control (Renilla) luciferase signal. The fold activation relative to the vehicle control is calculated and plotted against Rosiglitazone concentration to determine the EC₅₀.[21][22]

Fig 2. A typical experimental workflow for a PPARγ luciferase reporter assay.

4.3. Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

This powerful technique is used to identify the genome-wide binding sites of PPARγ.

  • Objective: To map the specific locations on the genome (PPREs) where the Rosiglitazone-activated PPARγ-RXR complex binds.

  • Principle: DNA-binding proteins (PPARγ) in living cells are cross-linked to the DNA they are bound to. The chromatin is then sheared, and an antibody specific to PPARγ is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced using next-generation sequencing (NGS).

  • Methodology:

    • Cross-linking: Adipocytes treated with Rosiglitazone are exposed to a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.

    • Chromatin Shearing: Cells are lysed, and the chromatin is fragmented into smaller pieces (typically 200-600 bp) using sonication or enzymatic digestion.

    • Immunoprecipitation (IP): An antibody specific to PPARγ is added to the sheared chromatin to bind and pull down PPARγ-DNA complexes.

    • Purification: The precipitated complexes are washed to remove non-specifically bound chromatin.

    • Elution and Reverse Cross-linking: The complexes are eluted, and the protein-DNA cross-links are reversed by heating. The protein is digested with proteinase K.

    • DNA Purification: The DNA fragments are purified.

    • Library Preparation & Sequencing: The DNA fragments are prepared for NGS, and the resulting library is sequenced.

    • Data Analysis: The sequence reads are aligned to a reference genome, and "peaks" are identified, which represent the genomic regions where PPARγ was bound.[23][24][25]

Conclusion

Rosiglitazone exerts its insulin-sensitizing effects through a well-defined molecular mechanism centered on its high-affinity binding and activation of the nuclear receptor PPARγ. This activation leads to the formation of a functional heterodimer with RXR, which then binds to PPREs in the regulatory regions of numerous target genes. The subsequent recruitment of coactivators initiates a transcriptional program that fundamentally remodels glucose and lipid metabolism, primarily in adipose tissue. The upregulation of key genes such as adiponectin and GLUT4 enhances glucose uptake and improves overall insulin sensitivity. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of PPARγ agonists in drug discovery and development.

References

A Comprehensive Technical Guide to the Solid-State Physical Characteristics of Rosiglitazone-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solid-state physical characteristics of Rosiglitazone-d3. Given that this compound is a deuterated analog of Rosiglitazone primarily used as an internal standard in analytical and pharmacokinetic research, publicly available data on its specific solid-state properties is limited.[1][2][3][4] Therefore, this guide presents comprehensive data for the non-deuterated forms, Rosiglitazone and Rosiglitazone maleate, which are expected to be very close surrogates for the physical properties of the deuterated form. This document also includes detailed experimental protocols for key analytical techniques and a visualization of the primary signaling pathway of Rosiglitazone.

Physicochemical Properties

This compound is the deuterated form of Rosiglitazone, a member of the thiazolidinedione class of insulin sensitizers.[5] The solid form of Rosiglitazone and its salts are typically white to off-white crystalline powders.[5]

Molecular and Physical Data

The fundamental molecular and physical properties of this compound and its non-deuterated counterparts are summarized below.

PropertyThis compoundRosiglitazoneRosiglitazone Maleate
Formal Name 5-[[4-[2-(methyl-d3-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione[2]5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione[5]5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione, (2Z)-2-butenedioate (1:1)
CAS Number 1132641-22-5[2]122320-73-4[5]155141-29-0
Molecular Formula C₁₈H₁₆D₃N₃O₃S[2]C₁₈H₁₉N₃O₃S[5]C₂₂H₂₃N₃O₇S
Formula Weight 360.4 g/mol [2]357.43 g/mol [5]473.5 g/mol
Appearance Solid[2]Colorless crystals from methanol[5]White to off-white solid[5]
Melting Point Not Reported153-155 °C[5]122-123 °C[5]
Solubility Data

The solubility of Rosiglitazone and its deuterated form in various solvents is crucial for its handling, formulation, and analytical characterization.

SolventThis compoundRosiglitazoneRosiglitazone Maleate
DMSO Soluble[2]≥10 mg/mLNot Reported
Ethanol Not ReportedReadily soluble[5]Readily soluble
Buffered Aqueous Solution (pH 2.3) Not ReportedReadily soluble[5]Readily soluble
Water Not ReportedSolubility decreases with increasing pH in the physiological range[5]Solubility decreases with increasing pH in the physiological range
Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of pharmaceutical development as it can affect a drug's stability, solubility, and bioavailability. While patents for Rosiglitazone maleate have claimed the existence of at least 13 polymorphs, laboratory analysis has only confirmed the existence of four forms.[6] One of these has been identified as a pseudopolymorphic 0.25-hydrate.[7] Detailed characterization of these individual polymorphic forms is not widely available in the public literature.

Experimental Protocols for Solid-State Characterization

The following sections detail generalized experimental protocols for the key techniques used in the solid-state characterization of active pharmaceutical ingredients (APIs) like this compound. These protocols are based on standard practices in the pharmaceutical industry.[8]

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying the crystalline phase of a solid material and can be used to differentiate between polymorphs.[9]

Objective: To obtain the XRPD pattern of solid this compound for phase identification and polymorphic screening.

Instrumentation: A standard laboratory X-ray diffractometer with a Cu-Kα source and a LynxEye, scintillation, or curved position-sensitive detector.[10][11]

Sample Preparation:

  • If necessary, gently grind a small amount of the this compound solid sample using a mortar and pestle to ensure a fine, homogeneous powder.[11]

  • Carefully pack the powdered sample into a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to minimize height errors.[12]

Data Collection Parameters (Example): [11]

  • X-ray Source: Cu-Kα (λ = 1.5406 Å)

  • Voltage and Current: 40 kV and 40 mA

  • Scan Range (2θ): 2° to 40°

  • Step Size: 0.02°

  • Scan Speed/Time per Step: 1°/min or equivalent time per step to ensure adequate signal-to-noise ratio.

  • Sample Rotation: On (e.g., 30 rpm) to minimize preferred orientation effects.[10]

Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. This "fingerprint" can be compared to reference patterns of known polymorphs of Rosiglitazone or used for the identification of a new crystalline form.

Below is a Graphviz diagram illustrating a typical workflow for XRPD analysis in pharmaceutical development.

XRPD_Workflow cluster_prep Sample Preparation cluster_analysis XRPD Analysis cluster_interpretation Data Interpretation start Solid this compound Sample grind Gentle Grinding (if needed) start->grind pack Pack into Sample Holder grind->pack xrd X-Ray Powder Diffractometer pack->xrd data Collect Diffractogram xrd->data fingerprint Obtain XRPD Pattern ('Fingerprint') data->fingerprint compare Compare to Reference Patterns fingerprint->compare identify Identify Crystalline Form / Polymorph compare->identify

Figure 1. Experimental workflow for XRPD analysis.
Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal properties such as melting point, glass transition temperature, and to study phase transitions.[13][14][15][16]

Objective: To determine the thermal properties of solid this compound, including its melting point and to detect any polymorphic transitions.

Instrumentation: A differential scanning calorimeter.[13]

Sample Preparation:

  • Accurately weigh 2-5 mg of the this compound solid sample into an aluminum DSC pan.[13]

  • Hermetically seal the pan with a lid. If volatile components are expected, a pinhole lid may be used.

  • Place an empty, sealed aluminum pan in the reference position of the DSC cell.[15]

Data Collection Parameters (Example): [17]

  • Temperature Range: Typically from ambient temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 200 °C for Rosiglitazone maleate, 250 °C for Rosiglitazone).

  • Heating Rate: A standard heating rate of 10 °C/min is commonly used.[17]

  • Purge Gas: An inert gas such as nitrogen at a flow rate of 50 mL/min.[15]

Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks pointing down, while exothermic events, such as crystallization, point up. The peak onset or peak maximum of the melting endotherm is reported as the melting point.

The logical flow of a DSC experiment is depicted in the following Graphviz diagram.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_interpretation Data Interpretation start Solid this compound Sample weigh Weigh 2-5 mg into DSC Pan start->weigh seal Hermetically Seal Pan weigh->seal dsc Place Sample and Reference in DSC seal->dsc heat Heat at a Controlled Rate (e.g., 10 °C/min) dsc->heat thermogram Generate Thermogram (Heat Flow vs. Temp) heat->thermogram analyze Identify Thermal Events (Melting, Transitions) thermogram->analyze properties Determine Thermal Properties analyze->properties

Figure 2. Logical workflow for DSC analysis.

Signaling Pathway of Rosiglitazone

Rosiglitazone exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor.[5][18]

The binding of Rosiglitazone to PPARγ induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[19][20] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[21] This binding event modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.[19][20] Additionally, PPARγ activation has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB.[5]

The signaling cascade is illustrated in the diagram below.

PPAR_Pathway cluster_cell Target Cell (e.g., Adipocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rosiglitazone Rosiglitazone ppar PPARγ rosiglitazone->ppar Binds and Activates ppar_rxr PPARγ-RXR Heterodimer ppar->ppar_rxr rxr RXR rxr->ppar_rxr ppre PPRE (DNA) ppar_rxr->ppre Binds to target_genes Target Gene Transcription ppre->target_genes Modulates metabolic_effects Improved Insulin Sensitivity, Altered Lipid Metabolism target_genes->metabolic_effects

Figure 3. Rosiglitazone's PPARγ signaling pathway.

Conclusion

This technical guide has summarized the key solid-state physical characteristics of this compound, primarily through data from its non-deuterated counterpart. The provided experimental protocols for XRPD and DSC offer a foundation for the analytical characterization of this and other solid-form APIs. The visualization of the PPARγ signaling pathway clarifies the mechanism of action of Rosiglitazone. For researchers and drug development professionals, a thorough understanding of these properties is essential for ensuring the quality, stability, and efficacy of pharmaceutical products containing Rosiglitazone. Further studies are warranted to specifically characterize the polymorphic forms of Rosiglitazone and the solid-state properties of this compound.

References

Solubility of Rosiglitazone-d3 in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Rosiglitazone-d3

Introduction

Rosiglitazone is a member of the thiazolidolidinedione class of drugs, known for its function as an insulin sensitizer.[1] It is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[2][3][4] this compound is a deuterated form of Rosiglitazone, often used as an internal standard for its quantification in various biological matrices by mass spectrometry.[5] Understanding the solubility of this compound in common organic solvents is critical for researchers in drug discovery and development for accurate stock solution preparation, in-vitro assay design, and formulation studies. This guide provides a comprehensive overview of its solubility, experimental protocols for solubility determination, and its primary signaling pathway.

Solubility of this compound

While specific quantitative solubility data for this compound is not extensively published, it is stated to be soluble in DMSO.[5] The solubility of a deuterated compound is generally considered to be very similar to its non-deuterated counterpart. Therefore, the solubility data for Rosiglitazone serves as a reliable reference. The solubility of Rosiglitazone varies significantly among different sources, which may be attributed to differences in experimental conditions such as temperature, purity of the compound, and the specific salt form used (e.g., free base vs. maleate salt).

Quantitative Solubility Data (for Rosiglitazone)
SolventReported SolubilityMolar Equivalent (at 357.4 g/mol )Source(s)
Dimethyl Sulfoxide (DMSO)34 - 175 mg/mL~95 - 490 mM[6][7][8]
Dimethylformamide (DMF)~25 mg/mL~70 mM[6]
Ethanol1 - 2 mg/mL~2.8 - 5.6 mM[6][7]
Water / Aqueous BufferSparingly soluble (<0.1 mg/mL)<0.28 mM[6][7][9]

Note: The data presented is for the non-deuterated Rosiglitazone and should be used as a close approximation for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in preclinical drug development. The "shake-flask" method is a traditional and reliable method for determining thermodynamic solubility, while kinetic solubility methods are often employed for higher throughput screening.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent and is considered the gold standard.[10]

Methodology:

  • Preparation: Add an excess amount of solid this compound powder to a known volume of the test solvent (e.g., DMSO, ethanol) in a sealed, inert container (e.g., glass vial). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear, saturated filtrate with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the filtrate to determine the solubility.

Kinetic Solubility Assay using DMSO Stock

This high-throughput method is commonly used in early drug discovery to assess the aqueous solubility of compounds initially dissolved in DMSO.[11]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) at a specific pH. The final DMSO concentration should be kept low and consistent (e.g., 1-5%) to minimize its co-solvent effect.[11]

  • Incubation & Precipitation: Incubate the plate for a set period (e.g., 1.5 - 2 hours) with shaking to allow for precipitation of the compound.

  • Analysis: Analyze the plate for precipitation. This can be done using various methods:

    • Nephelometry/Turbidimetry: Measures the amount of light scattered by undissolved particles.

    • UV-Vis Spectrophotometry: After filtering out the precipitate, the concentration of the soluble compound in the filtrate is measured.[12]

    • LC-MS/MS: Provides a highly sensitive and specific measurement of the compound concentration in the filtrate.

Visualization of Workflows and Pathways

Experimental Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the kinetic solubility of a test compound like this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Data prep_stock Prepare High-Conc. Stock in 100% DMSO add_dmso Add DMSO Stock to Buffer (e.g., final 1-5% DMSO) prep_stock->add_dmso prep_plate Aliquot Aqueous Buffer to 96-Well Plate prep_plate->add_dmso incubate Incubate with Shaking (e.g., 2 hours at RT) add_dmso->incubate filter_plate Filter to Remove Precipitate incubate->filter_plate quantify Quantify Soluble Compound (e.g., LC-MS, UV-Vis) filter_plate->quantify calculate Calculate Solubility (µg/mL or µM) quantify->calculate

Caption: A typical experimental workflow for kinetic solubility determination.

Mechanism of Action: Rosiglitazone Signaling Pathway

Rosiglitazone's primary mechanism of action involves the activation of PPARγ, which in turn modulates gene expression to improve insulin sensitivity and exert anti-inflammatory effects.[2][13]

rosiglitazone Rosiglitazone pparg PPARγ (Nuclear Receptor) rosiglitazone->pparg Activates nfkb Inhibits NF-κB Pathway rosiglitazone->nfkb Inhibits ppre Binds to PPRE on DNA pparg->ppre Forms Heterodimer with RXR rxr RXR rxr->ppre transcription Modulates Gene Transcription ppre->transcription insulin_sens ↑ Insulin Sensitivity (Glucose/Lipid Metabolism) transcription->insulin_sens inflammation ↓ Inflammation nfkb->inflammation

Caption: Rosiglitazone's PPARγ-mediated signaling pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability and recommended storage conditions for Rosiglitazone-d3. It includes quantitative data from stability studies, detailed experimental protocols, and visualizations of relevant biological and experimental pathways to support researchers and drug development professionals in ensuring the integrity of this compound in their studies.

Introduction to this compound

Rosiglitazone is a member of the thiazolidinedione class of drugs and a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of PPARγ plays a crucial role in the regulation of glucose and lipid metabolism, making rosiglitazone an effective insulin-sensitizing agent for the management of type 2 diabetes. This compound is a deuterated analog of rosiglitazone, commonly used as an internal standard in pharmacokinetic and metabolic studies due to its similar chemical properties and distinct mass spectrometric signature. The long-term stability of this compound is critical for the accuracy and reproducibility of such studies.

Recommended Storage Conditions and Long-Term Stability

The recommended storage conditions and observed long-term stability for this compound and its non-deuterated form are summarized below. It is noteworthy that the deuterated form is typically stored at a lower temperature to ensure maximum stability over extended periods.

CompoundRecommended Storage TemperatureReported Long-Term StabilityReference
This compound -20°C≥ 4 years[1]
Rosiglitazone2-8°CStable under recommended conditions[2]
Avandia® (Rosiglitazone maleate)25°C (excursions permitted to 15-30°C)2 years[3]

Forced Degradation Studies of Rosiglitazone

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following table summarizes the results of forced degradation studies performed on Rosiglitazone maleate. While this data is for the non-deuterated form, it provides valuable insights into the potential degradation pathways for this compound.

Stress ConditionReagent/ConditionDurationObserved Degradation (%)Reference
Acid Hydrolysis1.0 N Hydrochloric Acid-No significant degradation[4]
Base Hydrolysis 0.05 N Sodium Hydroxide -Significant degradation [4]
Oxidation 3.0% v/v Hydrogen Peroxide -Significant degradation [4]
Thermal80°C-No significant degradation[4]
PhotolyticUV light (254 nm)-No significant degradation[4]

Experimental Protocols

Representative Stability-Indicating HPLC-UV Method

This protocol describes a representative High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Rosiglitazone and the separation of its degradation products. This method is based on published stability-indicating assays.[4][5]

4.1.1. Equipment and Materials

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium dihydrogen orthophosphate

  • Sodium hexane sulfonate

  • Orthophosphoric acid

  • Purified water

  • This compound reference standard

  • Volumetric flasks, pipettes, and other standard laboratory glassware

4.1.2. Chromatographic Conditions

  • Mobile Phase A: Aqueous buffer containing sodium dihydrogen orthophosphate and sodium hexane sulfonate, with pH adjusted with orthophosphoric acid.

  • Mobile Phase B: A mixture of acetonitrile and methanol.

  • Gradient: A suitable gradient program to ensure the separation of the parent peak from any degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 247 nm

  • Injection Volume: 20 µL

4.1.3. Preparation of Solutions

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase). Prepare working standards by diluting the stock solution to the desired concentrations for calibration.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

4.1.4. System Suitability Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Typical parameters include:

  • Tailing factor for the this compound peak

  • Theoretical plates

  • Relative standard deviation (RSD) for replicate injections of the standard

4.1.5. Analysis Inject the standard solutions to generate a calibration curve. Inject the sample solutions and quantify the amount of this compound by comparing the peak area to the calibration curve. The stability-indicating nature of the method should be confirmed by analyzing samples from forced degradation studies and ensuring that all degradation product peaks are well-resolved from the main this compound peak.

Visualizations

Signaling Pathway of Rosiglitazone

Rosiglitazone exerts its therapeutic effects primarily through the activation of the PPARγ signaling pathway. The following diagram illustrates the key steps in this pathway.

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rosiglitazone This compound PPARg_RXR_inactive PPARγ-RXR (Inactive) Rosiglitazone->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Regulation Regulation of Glucose and Lipid Metabolism Gene_Transcription->Metabolic_Regulation

Caption: PPARγ signaling pathway activated by this compound.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like this compound.

forced_degradation_workflow start Start: this compound Bulk Substance stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal Stress stress_conditions->thermal photolytic Photolytic Stress stress_conditions->photolytic analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis quantify Quantify Parent Drug and Degradation Products analysis->quantify pathway Identify Degradation Products and Propose Pathway analysis->pathway end End: Stability Profile quantify->end pathway->end

Caption: Workflow for forced degradation studies of this compound.

Basic Hydrolytic Degradation of Rosiglitazone

Forced degradation studies have shown that Rosiglitazone is susceptible to degradation under basic conditions.[4] The primary degradation product identified is 2,4-thiazolidinedione, which is a starting material in the synthesis of Rosiglitazone.[4]

degradation_pathway rosiglitazone This compound degradation_product 2,4-Thiazolidinedione + Other Fragment rosiglitazone->degradation_product Base Hydrolysis (e.g., NaOH)

Caption: Basic hydrolytic degradation pathway of Rosiglitazone.

Conclusion

This technical guide provides essential information on the long-term stability and recommended storage conditions for this compound. The provided data and protocols are intended to assist researchers and drug development professionals in maintaining the quality and integrity of this compound in their work. Adherence to the recommended storage at -20°C is crucial for ensuring the long-term stability of this compound. The information on degradation pathways and the stability-indicating analytical method will be valuable for designing and interpreting stability studies.

References

The Unseen Partner: A Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantitative results in mass spectrometry is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in overcoming analytical variability, ensuring data integrity, and meeting stringent regulatory requirements.

Deuterated standards, where one or more hydrogen atoms in an analyte molecule are replaced by their stable isotope deuterium, have become the gold standard for internal standardization in quantitative mass spectrometry. Their near-identical physicochemical properties to the target analyte allow them to co-elute during chromatography and experience similar ionization and fragmentation behavior in the mass spectrometer. This unique characteristic enables them to effectively compensate for variations in sample preparation, instrument response, and matrix effects, leading to significantly improved accuracy and precision in analytical measurements.

The Core Principle: Mitigating Variability

Mass spectrometry, while highly sensitive and specific, is susceptible to various sources of error that can impact quantitative accuracy. These include inconsistencies in sample extraction, injection volume variations, and fluctuations in instrument performance. Furthermore, complex biological matrices, such as plasma or urine, can introduce significant matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

Deuterated internal standards are added to samples at a known concentration at the earliest stage of sample preparation. Because they behave almost identically to the analyte of interest throughout the entire analytical process, any loss or signal variation experienced by the analyte is mirrored by the deuterated standard. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, resulting in a more accurate and robust quantification.

Quantitative Impact of Deuterated Standards

The use of deuterated internal standards demonstrably improves the quality of quantitative data. The following tables summarize findings from studies comparing the performance of deuterated internal standards against analog internal standards (structurally similar but not isotopically labeled compounds) or methods without an internal standard.

AnalyteInternal Standard TypeParameterValueReference
EverolimusDeuterated (Everolimus-d4)Total Coefficient of Variation (CV%)4.3% - 7.2%[1]
EverolimusAnalog (32-desmethoxyrapamycin)Total Coefficient of Variation (CV%)4.3% - 7.2%[1]
DepsipeptideDeuterated SILMean Bias100.3%
DepsipeptideAnalogMean Bias96.8%
DepsipeptideDeuterated SILStandard Deviation of Bias7.6%
DepsipeptideAnalogStandard Deviation of Bias8.6%

Table 1: Comparison of Precision for Everolimus Quantification. While both internal standards showed acceptable performance, the study noted that the deuterated standard offered a more favorable comparison with an independent LC-MS/MS method.[1]

AnalyteInternal Standard TypeParameterValue
Five ImmunosuppressantsDeuteratedIntra-assay Precision (CV%)0.9% - 14.7%
(Cyclosporine A, Tacrolimus,Inter-assay Precision (CV%)2.5% - 12.5%
Sirolimus, Everolimus,Accuracy89% - 138%
Mycophenolic Acid)

Table 2: Validation Summary for a Multiplex Immunosuppressant Assay Using Deuterated Internal Standards. The data demonstrates high precision and accuracy across a range of analytes.

AnalyteInternal StandardLLOQ (ng/mL)Accuracy at LLOQ (%)
Cyclosporine ACyclosporine A-d122104 - 118
TacrolimusTacrolimus-¹³C, d₂0.5104 - 118
SirolimusSirolimus-d₃0.6104 - 118
EverolimusEverolimus-d₄0.5104 - 118
Mycophenolic AcidMycophenolic Acid-d₃0.01 (µg/mL)104 - 118

Table 3: Lower Limit of Quantification (LLOQ) and Accuracy for Immunosuppressant Analysis. This table highlights the sensitivity and accuracy achievable with the use of deuterated internal standards.

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for the analysis of therapeutic drugs using deuterated internal standards, from sample preparation to LC-MS/MS analysis.

Protocol 1: Therapeutic Drug Monitoring of Tacrolimus in Whole Blood

This protocol details a common procedure for the quantitative analysis of the immunosuppressant drug tacrolimus in whole blood samples using its deuterated analog as an internal standard.

1. Materials and Reagents:

  • Tacrolimus certified reference material

  • Tacrolimus-¹³C, d₂ internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Zinc Sulfate (0.1 M in water)

  • Deionized water (18.2 MΩ·cm)

  • Whole blood samples, calibrators, and quality controls

2. Preparation of Solutions:

  • Tacrolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve tacrolimus in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Tacrolimus-¹³C, d₂ in methanol.

  • Working Calibrator and Quality Control (QC) Solutions: Serially dilute the tacrolimus stock solution with a suitable matrix (e.g., drug-free whole blood) to prepare a series of calibrators and QCs at desired concentrations.

  • Working Internal Standard Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile.

  • Protein Precipitation Reagent: Prepare a mixture of methanol and 0.1 M zinc sulfate solution (2:1, v/v).

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of whole blood sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the working internal standard solution to each tube.

  • Vortex briefly to mix.

  • Add 200 µL of the cold protein precipitation reagent to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient to achieve separation of tacrolimus from matrix components (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Tacrolimus: e.g., m/z 821.5 → 768.5

    • Tacrolimus-¹³C, d₂: e.g., m/z 824.5 → 771.5

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

  • Determine the concentration of tacrolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Role of Deuterated Standards

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of deuterated standards in mass spectrometry.

Mass_Spectrometry_Workflow General Workflow for Quantitative Mass Spectrometry cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction LC LC Separation Extraction->LC MS Mass Spectrometry (Detection) LC->MS Peak_Integration Peak Integration (Analyte & IS) MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: A generalized workflow for quantitative analysis using deuterated standards in mass spectrometry.

Matrix_Effect_Compensation Compensation of Matrix Effects Using a Deuterated Internal Standard cluster_No_IS Without Internal Standard cluster_With_IS With Deuterated Internal Standard Analyte_Signal_Suppressed Analyte Signal (Suppressed by Matrix) Observed_Concentration_Low Observed Concentration (Inaccurate - Low) Analyte_Signal_Suppressed->Observed_Concentration_Low Direct Quantification True_Concentration True Analyte Concentration Observed_Concentration_Low->True_Concentration Error Analyte_Signal_Suppressed_IS Analyte Signal (Suppressed) Ratio_Calculation Peak Area Ratio (Analyte / IS) Analyte_Signal_Suppressed_IS->Ratio_Calculation IS_Signal_Suppressed Deuterated IS Signal (Equally Suppressed) IS_Signal_Suppressed->Ratio_Calculation Observed_Concentration_Accurate Observed Concentration (Accurate) Ratio_Calculation->Observed_Concentration_Accurate Normalization Observed_Concentration_Accurate->True_Concentration Corrected True_Concentration->Analyte_Signal_Suppressed True_Concentration->Analyte_Signal_Suppressed_IS

Caption: How deuterated standards correct for matrix-induced signal suppression.

Conclusion

The strategic use of deuterated internal standards is a cornerstone of modern quantitative mass spectrometry. By providing a reliable means to correct for a multitude of analytical variabilities, these stable isotope-labeled compounds empower researchers, scientists, and drug development professionals to generate high-quality, reproducible, and defensible data. As the demand for greater accuracy and sensitivity in analytical science continues to grow, the role of deuterated standards in ensuring the integrity of mass spectrometric measurements will remain indispensable.

References

Methodological & Application

Application Note: High-Throughput Analysis of Rosiglitazone in Human Plasma using LC-MS/MS with Rosiglitazone-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rosiglitazone in human plasma. The method employs a simple and rapid protein precipitation extraction procedure and utilizes the stable isotope-labeled compound, Rosiglitazone-d3, as an internal standard (IS) to ensure accuracy and precision. The described protocol is suitable for high-throughput analysis in pharmacokinetic studies and other drug development applications. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Rosiglitazone is an oral anti-diabetic agent that improves insulin sensitivity. Accurate and reliable measurement of Rosiglitazone concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the preferred method for bioanalytical studies due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data. This document provides a detailed protocol for the determination of Rosiglitazone in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Rosiglitazone (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human Plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: Agilent 1200 Series or equivalent

  • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Luna C18 (100 mm x 2.0 mm, 3-µm particle size) or equivalent.

Stock and Working Solutions
  • Rosiglitazone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Rosiglitazone reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Rosiglitazone Working Standards: Prepare a series of working standards by serially diluting the Rosiglitazone stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution (40 ng/mL): Dilute the this compound stock solution with acetonitrile.

Detailed Experimental Protocol

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard working solution (40 ng/mL this compound in acetonitrile).[1]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterValue
Column Luna C18 (100 mm x 2.0 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% B
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Run Time 2.5 minutes

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 20 psi
Collision Gas 6 psi
IonSpray Voltage 5500 V
Temperature 500 °C
Nebulizer Gas 50 psi
Auxiliary Gas 50 psi

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Rosiglitazone 358.1135.1[1]
This compound (IS) 361.1138.1[1]

Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Rosiglitazone1 - 500[1]> 0.9991[1]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 3< 1095 - 105< 1095 - 105
Medium 100< 897 - 103< 897 - 103
High 400< 798 - 102< 798 - 102

Note: The precision and accuracy values presented are representative and should be within ±15% (±20% for LLOQ) of the nominal concentration.

Table 3: Recovery

AnalyteLow QC (%)Medium QC (%)High QC (%)
Rosiglitazone > 85> 85> 85
This compound (IS) > 85> 85> 85

Visualizations

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add Internal Standard (this compound in ACN, 200 µL) plasma->is_addition vortex Vortex (30 sec) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data Data Acquisition & Processing lc_ms->data

Caption: LC-MS/MS Experimental Workflow for Rosiglitazone Analysis.

internal_standard_principle cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Detection analyte_initial Analyte (Rosiglitazone) analyte_final Analyte Signal analyte_initial->analyte_final Variable Recovery & Matrix Effects is_initial Internal Standard (this compound) is_final IS Signal is_initial->is_final Similar Variable Recovery & Matrix Effects quantification Quantification (Ratio of Analyte/IS Signal) analyte_final->quantification is_final->quantification

Caption: Principle of Internal Standard Use in LC-MS/MS Analysis.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Rosiglitazone in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies. The simple protein precipitation sample preparation allows for a high-throughput workflow, which is essential in modern drug development.

References

Application Note: Quantification of Rosiglitazone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated protocol for the sensitive and selective quantification of rosiglitazone in human plasma. The method utilizes a simple protein precipitation extraction procedure and analysis by liquid chromatography with tandem mass spectrometry (LC-MS/MS). Rosiglitazone-d3 is employed as the internal standard (IS) to ensure accuracy and precision. This robust method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Rosiglitazone is an oral anti-diabetic agent from the thiazolidinedione class used for the treatment of type 2 diabetes mellitus. Accurate measurement of its concentration in human plasma is crucial for pharmacokinetic analysis and to understand its disposition in the body. This protocol describes a highly specific and sensitive LC-MS/MS method for the determination of rosiglitazone in human plasma, utilizing its deuterated analog, this compound, as the internal standard to correct for matrix effects and variability in sample processing.

Experimental Protocol

Materials and Reagents
  • Rosiglitazone reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced from authorized blood banks)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., Luna C18, 100 mm x 2.0 mm, 3-µm particle size)[1]

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of rosiglitazone and this compound by dissolving the appropriate amount of each compound in acetonitrile.

  • Working Standard Solutions: Prepare serial dilutions of the rosiglitazone stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (40 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 40 ng/mL.[1]

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each standard, quality control (QC) sample, and unknown plasma sample.

  • Add 100 µL of plasma to the appropriately labeled tube.

  • Add 200 µL of the internal standard working solution (40 ng/mL this compound in acetonitrile) to each tube.[1]

  • Vortex each tube for 30 seconds to precipitate plasma proteins.

  • Centrifuge the tubes at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
ColumnLuna C18 (100 mm x 2.0 mm, 3-µm)[1]
Mobile PhaseAcetonitrile and 0.1% Formic Acid in water (60:40, v/v)[1]
Flow Rate0.2 mL/min[1]
Injection Volume10 µL
Column TemperatureAmbient
Run Time2.5 minutes[1]

Mass Spectrometry:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive[1]
MS/MS Transition (Rosiglitazone)m/z 358.1 → 135.1[1]
MS/MS Transition (this compound)m/z 361.1 → 138.1[1]
Dwell Time200 ms
Collision EnergyOptimized for the specific instrument
Gas TemperatureOptimized for the specific instrument
Gas FlowOptimized for the specific instrument

Data Analysis

The concentration of rosiglitazone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of rosiglitazone in the unknown samples is then interpolated from this calibration curve.

Method Validation Summary

The method was validated for linearity, accuracy, precision, and limit of quantification.

ParameterResult
Linearity Range 1 - 500 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]
Intra-day Precision (%CV) < 14.4%[1]
Inter-day Precision (%CV) < 14.4%[1]
Accuracy 93.3 - 112.3%[1]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma is_solution 200 µL this compound (40 ng/mL in ACN) vortex Vortex Mix (30 seconds) is_solution->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms integration Peak Area Integration msms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Rosiglitazone Concentration calibration->quantification final_result Rosiglitazone Concentration (ng/mL) quantification->final_result Final Result

Caption: Workflow for the quantification of rosiglitazone in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of rosiglitazone in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol ensures high accuracy and precision, making it a valuable tool for clinical and research applications.

References

Application of Rosiglitazone-d3 in Pharmacokinetic and Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiglitazone is an oral anti-diabetic agent from the thiazolidinedione class of drugs that improves glycemic control by enhancing insulin sensitivity. Understanding its pharmacokinetic (PK) profile and metabolic fate is crucial for its safe and effective use. Rosiglitazone-d3, a stable isotope-labeled version of rosiglitazone, serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of rosiglitazone in various biological matrices during preclinical and clinical studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high precision and accuracy, which are critical for reliable pharmacokinetic and drug metabolism assessments.

These application notes provide detailed protocols for the use of this compound in such studies, covering bioanalytical methods, in vitro metabolism assays, and summarizing key pharmacokinetic parameters.

Bioanalytical Method for Rosiglitazone Quantification using LC-MS/MS

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS. It effectively compensates for variations in sample preparation, matrix effects, and instrument response.

Experimental Protocol: Quantification of Rosiglitazone in Human Plasma

This protocol outlines a validated method for the determination of rosiglitazone concentrations in human plasma.

1. Materials and Reagents:

  • Rosiglitazone and this compound reference standards

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Analytical balance

  • Pipettes

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of rosiglitazone and this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of rosiglitazone by serial dilution of the stock solution with acetonitrile to create calibration standards.

  • Prepare a working solution of this compound (internal standard) at a suitable concentration (e.g., 40 ng/mL) in acetonitrile.[1]

3. Sample Preparation (Protein Precipitation): [1]

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 200 µL of the this compound working solution.

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1200 series or equivalent
Column Luna C18 (100 mm x 2.0 mm, 3 µm) or equivalent[1]
Mobile Phase Acetonitrile and 0.1% Formic acid in water (60:40, v/v)[1]
Flow Rate 0.2 mL/min[1]
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer (e.g., API 4000)
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MRM Transitions Rosiglitazone: m/z 358.1 → 135.1[1]
This compound: m/z 361.1 → 138.1[1]
Collision Energy Optimized for specific instrument
Dwell Time 150 ms

5. Data Analysis:

  • Quantify the concentration of rosiglitazone in the plasma samples by constructing a calibration curve from the peak area ratio of rosiglitazone to this compound versus the nominal concentration of the calibration standards.

In Vitro Drug Metabolism Studies

In vitro metabolism studies using liver microsomes are essential for identifying the enzymes responsible for a drug's metabolism and for predicting potential drug-drug interactions.

Experimental Protocol: In Vitro Metabolism of Rosiglitazone in Human Liver Microsomes

This protocol describes a method to investigate the metabolism of rosiglitazone using a pool of human liver microsomes.

1. Materials and Reagents:

  • Rosiglitazone

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (containing internal standard, e.g., this compound)

  • Incubator or shaking water bath

  • Microcentrifuge tubes

2. Incubation Procedure: [2]

  • Prepare an incubation mixture containing rosiglitazone (at various concentrations, e.g., 0.5-500 µM for kinetic studies), human liver microsomes (e.g., 0.2 mg/mL), and phosphate buffer.[2][3]

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 100-200 µL.

  • Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 10, 20, 30 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound).

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for the remaining rosiglitazone and the formation of its metabolites using the LC-MS/MS method described above.

3. Data Analysis:

  • Determine the rate of rosiglitazone metabolism by monitoring its depletion over time.

  • Calculate kinetic parameters such as Km and Vmax by fitting the data to the Michaelis-Menten equation.[2]

  • Identify metabolites by comparing their mass spectra to known metabolites or by using metabolite identification software.

Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of rosiglitazone in humans and rats, derived from various studies.

Table 1: Human Pharmacokinetic Parameters of Rosiglitazone
ParameterValueReference
Bioavailability ~99%[4][5]
Tmax (Time to Peak Concentration) ~1 hour[4][5]
Protein Binding ~99.8% (primarily to albumin)[4][5]
Elimination Half-life (t1/2) 3-4 hours[4]
Volume of Distribution (Vd/F) ~17.6 L[4]
Oral Clearance (CL/F) ~3.15 L/hr[4]
Major Metabolites N-desmethyl rosiglitazone, para-hydroxy rosiglitazone[4]
Primary Metabolizing Enzyme CYP2C8 (major), CYP2C9 (minor)[4][5]
Table 2: Rat Pharmacokinetic Parameters of Rosiglitazone (In Vitro)
ParameterN-desmethyl rosiglitazoneρ-hydroxy rosiglitazoneReference
Vmax (nmol/min/mg protein) 87.2951.09[6]
Km (µM) 58.1278.52[6]

Visualizations

Rosiglitazone Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of rosiglitazone in humans.

Rosiglitazone_Metabolism Rosiglitazone Rosiglitazone N_desmethyl N-desmethyl Rosiglitazone Rosiglitazone->N_desmethyl CYP2C8 (major) CYP2C9 (minor) p_hydroxy para-hydroxy Rosiglitazone Rosiglitazone->p_hydroxy CYP2C8 (major) CYP2C9 (minor) o_hydroxy ortho-hydroxy Rosiglitazone Rosiglitazone->o_hydroxy CYP2C8 Conjugates Sulfate and Glucuronide Conjugates N_desmethyl->Conjugates p_hydroxy->Conjugates o_hydroxy->Conjugates

Caption: Primary metabolic pathways of Rosiglitazone.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the general workflow for a pharmacokinetic study of rosiglitazone using this compound.

PK_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_pk_modeling Pharmacokinetic Modeling Dosing Oral Administration of Rosiglitazone Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Spiking Spike Plasma with This compound (IS) Plasma_Separation->Spiking Protein_Precipitation Protein Precipitation with Acetonitrile Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing PK_Parameters Calculation of Pharmacokinetic Parameters Data_Processing->PK_Parameters

Caption: Workflow for a typical pharmacokinetic study of Rosiglitazone.

Conclusion

This compound is an essential tool for the accurate and precise quantification of rosiglitazone in biological matrices, enabling robust pharmacokinetic and drug metabolism studies. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug development. Adherence to these methodologies will ensure high-quality data generation, which is fundamental for the understanding of the disposition of rosiglitazone and for the evaluation of its clinical performance.

References

Application Notes & Protocols for the Quantification of Rosiglitazone and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosiglitazone is an oral anti-diabetic agent from the thiazolidinedione class of drugs. It is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.[1][2][3] Accurate quantification of rosiglitazone and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the quantification of rosiglitazone and its major metabolites, N-desmethyl rosiglitazone and p-hydroxy rosiglitazone, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of Rosiglitazone

Rosiglitazone primarily acts by binding to and activating PPARγ. This activation leads to a cascade of downstream events that ultimately result in improved insulin sensitivity and glucose uptake in peripheral tissues.

Rosiglitazone_Signaling_Pathway cluster_response Cellular Response Rosiglitazone_blood Rosiglitazone Rosiglitazone_cyto Rosiglitazone Rosiglitazone_blood->Rosiglitazone_cyto PPARg_RXR_inactive PPARγ-RXR (inactive) Rosiglitazone_cyto->PPARg_RXR_inactive Binds to PPARg_RXR_active PPARγ-RXR-Rosiglitazone (active complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (DNA) PPARg_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Metabolic_Effects Increased Insulin Sensitivity Improved Glucose Uptake Protein_Synthesis->Metabolic_Effects

Caption: Rosiglitazone Signaling Pathway

Metabolism of Rosiglitazone

Rosiglitazone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP2C9.[1][4][5][6] The major metabolic pathways are N-demethylation and hydroxylation, leading to the formation of N-desmethyl rosiglitazone and p-hydroxy rosiglitazone, respectively.[1][4][7] These phase I metabolites can then undergo further phase II conjugation reactions, such as sulfation and glucuronidation, before excretion.[1][2][5]

Rosiglitazone_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism Rosiglitazone Rosiglitazone CYP2C8 CYP2C8 (major) Rosiglitazone->CYP2C8 CYP2C9 CYP2C9 (minor) Rosiglitazone->CYP2C9 N_desmethyl N-desmethyl Rosiglitazone CYP2C8->N_desmethyl N-demethylation p_hydroxy p-hydroxy Rosiglitazone CYP2C8->p_hydroxy Hydroxylation CYP2C9->N_desmethyl CYP2C9->p_hydroxy Conjugated_Metabolites Sulfated and Glucuronidated Metabolites N_desmethyl->Conjugated_Metabolites p_hydroxy->Conjugated_Metabolites Excretion Excretion (Urine and Feces) Conjugated_Metabolites->Excretion

Caption: Rosiglitazone Metabolism Pathway

Quantitative Analysis Workflow

A typical workflow for the quantification of rosiglitazone and its metabolites in a biological matrix, such as plasma, involves sample preparation, LC-MS/MS analysis, and data processing.

Quantification_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma) Sample_Prep 2. Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LC_Separation 3. Chromatographic Separation (LC) Sample_Prep->LC_Separation MS_Detection 4. Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis and Quantification MS_Detection->Data_Analysis Results Results (Concentrations, PK Parameters) Data_Analysis->Results

Caption: Experimental Workflow for Quantification

Experimental Protocols

Protocol 1: Simultaneous Quantification of Rosiglitazone, N-desmethyl Rosiglitazone, and p-hydroxy Rosiglitazone in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of rosiglitazone and its two major metabolites.[7]

1. Materials and Reagents

  • Rosiglitazone, N-desmethyl rosiglitazone, p-hydroxy rosiglitazone reference standards

  • Rosiglitazone-d3 (internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

2. Stock and Working Solutions

  • Prepare individual stock solutions of rosiglitazone, N-desmethyl rosiglitazone, p-hydroxy rosiglitazone, and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solutions with 50% methanol.

  • Prepare a working internal standard solution of this compound at 40 ng/mL in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of the internal standard working solution (40 ng/mL this compound in acetonitrile).[7]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

4. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Luna C18 (100 mm x 2.0 mm, 3 µm)[7]
Mobile Phase Acetonitrile : 0.1% Formic acid in water (60:40, v/v)[7]
Flow Rate 0.2 mL/min[7]
Injection Volume 10 µL
Column Temperature Ambient
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
Scan Type Multiple Reaction Monitoring (MRM)

5. MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Rosiglitazone358.1135.1[7]
N-desmethyl Rosiglitazone344.2121.1[7]
p-hydroxy Rosiglitazone374.1151.1[7]
This compound (IS)361.1138.1[7]

6. Data Analysis

  • Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.

  • Construct calibration curves by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • Determine the concentrations of the unknown samples from the calibration curve using a weighted (1/x²) linear regression.

Data Presentation

The following tables summarize the quantitative data from a representative LC-MS/MS method for the analysis of rosiglitazone and its metabolites.[7]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Rosiglitazone1 - 5001
N-desmethyl Rosiglitazone1 - 1501
p-hydroxy Rosiglitazone1 - 251

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Rosiglitazone 35.88.2105.7
304.16.5102.3
3003.55.9101.8
N-desmethyl Rosiglitazone 37.29.8108.9
305.37.1104.5
1204.66.8103.1
p-hydroxy Rosiglitazone 38.911.2112.3
106.78.9107.4
205.87.5105.6

The coefficient of variation for assay precision was less than 14.4%, and the accuracy was between 93.3% and 112.3%.[7]

Conclusion

The presented LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of rosiglitazone and its major metabolites in human plasma. The detailed protocol and performance characteristics outlined in these application notes can be readily implemented in research and drug development settings for pharmacokinetic and metabolic studies of rosiglitazone. The provided diagrams offer a clear visual representation of the drug's signaling pathway, metabolism, and the analytical workflow.

References

Preparation of Rosiglitazone-d3 Stock Solutions and Working Standards: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of stock solutions and working standards of Rosiglitazone-d3, a deuterated internal standard crucial for the accurate quantification of Rosiglitazone in various analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

Introduction

Rosiglitazone is a member of the thiazolidinedione class of drugs used for the treatment of type 2 diabetes. Accurate measurement of Rosiglitazone concentrations in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it corrects for variability during sample preparation and analysis.[1][2] This application note outlines the necessary information and procedures for the reliable preparation of this compound stock and working solutions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the accurate preparation of standard solutions. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name 5-[[4-[2-(methyl-d3-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione[3]
CAS Number 1132641-22-5[3]
Molecular Formula C₁₈H₁₆D₃N₃O₃S[3]
Molecular Weight 360.4 g/mol [3]
Formulation Solid[3]
Purity ≥99% deuterated forms (d₁-d₃)[3]
Storage (Solid) -20°C[3]
Stability (Solid) ≥ 4 years at -20°C[3]

Solubility Data

CompoundSolventSolubilityReference
This compound Dimethyl Sulfoxide (DMSO)Soluble[3]
Rosiglitazone Dimethyl Sulfoxide (DMSO)175 mg/mL (489.61 mM)[4]
Rosiglitazone Ethanol2 mg/mL (5.60 mM)[4]
Rosiglitazone Readily soluble[5]
Rosiglitazone Dimethylformamide (DMF)~25 mg/mL[6]
Rosiglitazone MethanolStock solutions of 1 mg/mL have been prepared.[7]
Rosiglitazone AcetonitrileUsed as a mobile phase component in HPLC methods, suggesting good solubility.

Note: For LC-MS applications, it is recommended to use solvents that are compatible with the mobile phase to avoid precipitation upon injection. Methanol and acetonitrile are common choices. While explicit solubility data for this compound in these solvents is not published, its structural similarity to Rosiglitazone suggests it will also be soluble. It is best practice to start with a small quantity of the solid and incrementally add the solvent to ensure complete dissolution.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of this compound stock and working solutions. All procedures should be performed in a calibrated and well-maintained laboratory environment.

Materials and Equipment
  • This compound (solid)

  • High-purity solvents (e.g., LC-MS grade Dimethyl Sulfoxide, Methanol, Acetonitrile)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Amber glass vials for storage

Preparation of a 1 mg/mL Primary Stock Solution in DMSO
  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a suitable amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask (e.g., 1 mL). Add a small amount of DMSO to dissolve the solid.

  • Volume Adjustment: Once the solid is completely dissolved, which can be aided by gentle vortexing or sonication, bring the solution to the final volume with DMSO.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial and store at -20°C.

Preparation of Working Standards

Working standards are prepared by serially diluting the primary stock solution with a suitable solvent, typically the mobile phase or a solvent compatible with the analytical method (e.g., methanol or acetonitrile).

Example: Preparation of a 10 µg/mL Working Standard

  • Allow the primary stock solution to thaw and equilibrate to room temperature.

  • Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.

  • Dilute to the final volume with the desired solvent (e.g., methanol or acetonitrile).

  • Cap the flask and vortex thoroughly to ensure homogeneity.

  • This working solution can be used to prepare further dilutions for the calibration curve.

Solution Stability

The stability of stock and working solutions is crucial for generating reliable quantitative data. Based on available data for Rosiglitazone, the following storage conditions are recommended.

Solution TypeSolventStorage TemperatureStabilityReference
Stock Solution Methanol-80°CAt least two weeks (≥ 81% recovery)[7]
Stock Solution MethanolRoom Temperature48 hours (≥ 92% recovery)[7]
Stock Solution in Solvent N/A-80°C6 months[4]
Stock Solution in Solvent N/A-20°C1 month[4]

It is recommended to perform periodic stability tests on prepared solutions to ensure their integrity over time, especially if stored for extended periods. Avoid repeated freeze-thaw cycles by preparing smaller aliquots of the stock solution.

Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing stock and working solutions of this compound.

G cluster_0 Preparation of Primary Stock Solution cluster_1 Preparation of Working Standards A Equilibrate this compound to Room Temperature B Accurately Weigh Solid A->B C Dissolve in Appropriate Solvent (e.g., DMSO) B->C D Bring to Final Volume in Volumetric Flask C->D E Store at -20°C in Amber Vial D->E F Thaw Primary Stock Solution E->F Use for Working Standard Preparation G Perform Serial Dilutions with Appropriate Solvent (e.g., Methanol) F->G H Prepare Calibration Curve Standards G->H I Store Working Solutions Appropriately H->I

Caption: Workflow for preparing this compound solutions.

Conclusion

The accurate preparation of stock solutions and working standards of this compound is a prerequisite for reliable bioanalytical method development and validation. By following the protocols and considering the information provided in this application note, researchers can ensure the integrity and accuracy of their quantitative results. It is always recommended to refer to the certificate of analysis provided by the supplier for specific information regarding the purity and handling of the standard material.

References

Application Note: High-Throughput Chromatographic Separation of Rosiglitazone and its Major Metabolites Using a Deuterated Internal Standard for Accurate Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of the anti-diabetic drug rosiglitazone and its two primary metabolites, N-desmethyl rosiglitazone and p-hydroxy rosiglitazone, in human plasma. The method utilizes a stable isotope-labeled internal standard, rosiglitazone-d3, to ensure high accuracy and precision. The protocol employs a straightforward protein precipitation for sample preparation followed by a rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This methodology is particularly suited for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

Rosiglitazone is a member of the thiazolidinedione class of drugs used to improve glycemic control in patients with type 2 diabetes. Its mechanism of action involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear transcription factor crucial for glucose regulation.[1] Rosiglitazone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP2C9.[1][2][3] The major metabolic pathways are N-demethylation and hydroxylation, leading to the formation of N-desmethyl rosiglitazone and p-hydroxy rosiglitazone, respectively.[2][4] Subsequent conjugation with sulfate and glucuronic acid facilitates their excretion.[5]

Accurate measurement of rosiglitazone and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. The use of a deuterated internal standard, which has nearly identical physicochemical properties to the analyte, is the gold standard for LC-MS/MS quantification as it effectively compensates for variations in sample preparation and matrix effects.[6][7] This application note provides a detailed protocol for a validated LC-MS/MS method for the simultaneous determination of rosiglitazone, N-desmethyl rosiglitazone, and p-hydroxy rosiglitazone in human plasma using this compound as the internal standard.

Metabolic Pathway of Rosiglitazone

Rosiglitazone undergoes extensive hepatic metabolism primarily through oxidation by CYP2C8 and CYP2C9 enzymes. The two main initial metabolic routes are N-demethylation of the pyridine ring and hydroxylation at the para-position of the phenyl group. These phase I metabolites can then undergo further phase II conjugation reactions before excretion.

Rosiglitazone Metabolic Pathway rosiglitazone Rosiglitazone n_desmethyl N-desmethyl Rosiglitazone rosiglitazone->n_desmethyl CYP2C8/CYP2C9 (N-demethylation) p_hydroxy p-hydroxy Rosiglitazone rosiglitazone->p_hydroxy CYP2C8 (para-hydroxylation) conjugates Conjugated Metabolites (Sulfate, Glucuronide) n_desmethyl->conjugates p_hydroxy->conjugates

Caption: Metabolic pathway of rosiglitazone.

Experimental Protocols

This section provides a detailed methodology for the sample preparation and chromatographic analysis of rosiglitazone and its metabolites.

Materials and Reagents
  • Rosiglitazone, N-desmethyl rosiglitazone, p-hydroxy rosiglitazone, and this compound reference standards

  • HPLC-grade acetonitrile and methanol

  • Formic acid (≥98%)

  • Ultrapure water

  • Human plasma (blank)

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of the analytes from human plasma.[4]

  • Allow all frozen plasma samples and standards to thaw at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of human plasma.

  • Add 200 µL of acetonitrile containing 40 ng/mL of the internal standard, this compound.[4]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions

The chromatographic separation is achieved using a reversed-phase C18 column.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column Luna C18 (100 mm x 2.0 mm, 3 µm particle size) or equivalent[4]
Mobile Phase Acetonitrile and 0.1% formic acid in water (60:40, v/v)[4]
Flow Rate 0.2 mL/min[4]
Column Temperature Ambient
Injection Volume 10 µL
Run Time 2.5 minutes[4]
Mass Spectrometry Conditions

Detection and quantification are performed using a triple quadrupole mass spectrometer with positive electrospray ionization.

ParameterCondition
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Rosiglitazone: m/z 358.1 → 135.1[4]N-desmethyl Rosiglitazone: m/z 344.2 → 121.1[4]p-hydroxy Rosiglitazone: m/z 374.1 → 151.1[4]this compound (IS): m/z 361.1 → 138.1[4]
Ion Source Temperature 500 °C
Ion Spray Voltage 5500 V

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

Experimental Workflow sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Data Analysis (Quantification) data_acquisition->data_analysis

Caption: Experimental workflow for rosiglitazone analysis.

Data Presentation

The performance of this method has been validated for linearity, sensitivity, precision, and accuracy. A summary of the quantitative data is presented below.

Calibration Curve and Linearity
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Rosiglitazone1 - 500> 0.99
N-desmethyl Rosiglitazone1 - 150> 0.99
p-hydroxy Rosiglitazone1 - 25> 0.99

Data adapted from Kim et al., 2009.[4]

Lower Limit of Quantification (LLOQ)

The lower limit of quantification for all three analytes was determined to be 1 ng/mL in human plasma.[4]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at multiple concentration levels.

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
RosiglitazoneLow, Medium, High< 14.4< 14.493.3 - 112.3
N-desmethyl RosiglitazoneLow, Medium, High< 14.4< 14.493.3 - 112.3
p-hydroxy RosiglitazoneLow, Medium, High< 14.4< 14.493.3 - 112.3

Data range summary from Kim et al., 2009.[4]

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of rosiglitazone and its major metabolites in human plasma. The use of a deuterated internal standard ensures high accuracy, making this method well-suited for high-throughput analysis in clinical and research settings. The simple sample preparation and short chromatographic run time contribute to the efficiency of the workflow. This application note serves as a comprehensive guide for researchers and scientists involved in the pharmacokinetic and metabolic profiling of rosiglitazone.

References

Troubleshooting & Optimization

Optimizing chromatographic conditions to separate rosiglitazone and Rosiglitazone-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for optimizing the chromatographic separation of rosiglitazone and its deuterated internal standard, rosiglitazone-d3.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of chromatography for separating rosiglitazone and this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the separation of rosiglitazone and this compound.[1][2] This technique utilizes a non-polar stationary phase (typically a C18 column) and a polar mobile phase.

Q2: What are the typical columns used for this separation?

A2: C18 columns are widely used for the analysis of rosiglitazone.[1][2][3][4][5] Specific examples include Phenomenex C18 (250mm x 4.6 mm, 5µm), Luna C18 (100 mm x 2.0 mm, 3-µm particle size), and Novapak C18 (100x5 mm, 4 microm).[2][3]

Q3: What are the common mobile phases for separating rosiglitazone and this compound?

A3: A mixture of an organic solvent and an aqueous buffer is typically used. Common organic solvents include acetonitrile and methanol.[1][3] The aqueous phase is often water or a buffer solution containing additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency for LC-MS/MS analysis.[3][5][6] A common mobile phase composition is a 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water.[3]

Q4: What detection methods are suitable for analyzing rosiglitazone and this compound?

A4: Both UV and mass spectrometry (MS) detectors can be used. UV detection is often set at wavelengths around 228 nm, 245 nm, or 318 nm.[5][7] However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its high sensitivity and selectivity, especially for bioanalytical applications.[3][6][8]

Q5: What are the typical mass transitions for rosiglitazone and this compound in LC-MS/MS analysis?

A5: For quantification using tandem mass spectrometry with positive electrospray ionization, the selected reaction monitoring (SRM) transitions are typically:

  • Rosiglitazone: m/z 358.1 → 135.1[3][9]

  • This compound: m/z 361.1 → 138.1[3]

Troubleshooting Guide

Q1: Why am I observing poor peak shape (tailing or fronting) for rosiglitazone?

A1: Poor peak shape can be caused by several factors:

  • Secondary Interactions with the Column: Rosiglitazone is a basic compound and can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Add a small amount of an acidic modifier like formic acid or acetic acid to the mobile phase to suppress the ionization of silanol groups. A concentration of 0.1% formic acid is often effective.[3]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample and re-inject.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of rosiglitazone and its interaction with the stationary phase.

    • Solution: Optimize the pH of the mobile phase. For basic compounds like rosiglitazone on a C18 column, a lower pH (e.g., around 3-4) often yields better peak shape.

  • Column Degradation: The stationary phase of the column can degrade over time, especially when using aggressive mobile phases.

    • Solution: Replace the column with a new one of the same type.

Q2: Why is the retention time of rosiglitazone and/or this compound shifting?

A2: Retention time shifts can indicate a few issues:

  • Changes in Mobile Phase Composition: Even small variations in the ratio of organic to aqueous phase can cause significant shifts in retention time.

    • Solution: Ensure your mobile phase is accurately prepared and well-mixed. Use a gradient proportioning valve if available for better consistency.

  • Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Allow sufficient time for the column to equilibrate between injections and after any changes in mobile phase composition.

Q3: Why am I seeing poor resolution between rosiglitazone and this compound?

A3: While rosiglitazone and this compound are chemically similar, chromatographic separation is not always guaranteed.

  • Isotope Effect: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[10] While complete baseline separation is not necessary for MS detection, some separation is desirable.

    • Solution: Adjusting the mobile phase composition, such as decreasing the organic solvent percentage, can increase retention and potentially improve resolution. A slower gradient can also enhance separation.

Q4: I am experiencing low signal intensity or signal suppression in my LC-MS/MS analysis. What could be the cause?

A4: Signal suppression is a common issue in LC-MS/MS, particularly when analyzing complex matrices like plasma.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can interfere with the ionization of the analytes in the mass spectrometer source.

    • Solution 1: Improve your sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.

    • Solution 2: Optimize your chromatography to separate the analytes from the matrix components. Adjusting the gradient or mobile phase composition may help.

  • Ion Source Contamination: A dirty ion source can lead to a general decrease in signal intensity.

    • Solution: Clean the ion source according to the manufacturer's instructions.

  • Improper Mobile Phase Additives: The type and concentration of mobile phase additives can significantly impact ionization efficiency.

    • Solution: For positive electrospray ionization, volatile acidic modifiers like formic acid are generally preferred over non-volatile buffers like phosphate.

Experimental Protocols

Representative LC-MS/MS Method for Rosiglitazone and this compound in Human Plasma

This protocol is based on a validated method for the simultaneous quantification of rosiglitazone and its metabolites.[3]

1. Sample Preparation (Protein Precipitation)

  • To 0.1 mL of human plasma in a microcentrifuge tube, add 0.2 mL of acetonitrile containing 40 ng/mL of this compound (internal standard).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions

  • Column: Luna C18 (100 mm x 2.0 mm, 3-µm particle size)[3]

  • Mobile Phase: Isocratic elution with a 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water.[3]

  • Flow Rate: 0.2 mL/min[3]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Total Run Time: 2.5 minutes per sample[3]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • SRM Transitions:

    • Rosiglitazone: m/z 358.1 → 135.1[3]

    • This compound: m/z 361.1 → 138.1[3]

Quantitative Data Summary

Table 1: Chromatographic Parameters

ParameterValueReference
ColumnLuna C18 (100 mm x 2.0 mm, 3 µm)[3]
Mobile PhaseAcetonitrile:0.1% Formic Acid (60:40, v/v)[3]
Flow Rate0.2 mL/min[3]
Run Time2.5 min[3]

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Rosiglitazone358.1135.1[3][9]
This compound361.1138.1[3]

Table 3: Method Validation Summary

ParameterRosiglitazoneReference
Linearity Range1-500 ng/mL[3]
Lower Limit of Quantification (LLOQ)1 ng/mL[3]
Precision (%CV)< 14.4%[3]
Accuracy93.3-112.3%[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound & Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms MS/MS Detection (ESI+, SRM) hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the analysis of rosiglitazone.

troubleshooting_peaks start Poor Peak Shape (Tailing/Fronting) cause1 Secondary Interactions (Silanol Groups) start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Mobile Phase pH start->cause3 cause4 Column Degradation start->cause4 solution1 Add Acidic Modifier (e.g., 0.1% Formic Acid) cause1->solution1 solution2 Dilute Sample cause2->solution2 solution3 Optimize Mobile Phase pH cause3->solution3 solution4 Replace Column cause4->solution4

Caption: Troubleshooting logic for poor peak shape.

References

Troubleshooting poor peak shape or low intensity for Rosiglitazone-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor peak shape or low intensity during the analysis of Rosiglitazone-d3.

Frequently Asked Questions (FAQs)

Q1: What are the typical LC-MS/MS parameters for this compound analysis?

A successful analysis of this compound by LC-MS/MS typically employs a reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous component with a modifier (such as formic acid or ammonium acetate) to ensure proper ionization and peak shape. Detection is usually performed using a tandem mass spectrometer with positive electrospray ionization (ESI+), monitoring specific precursor-to-product ion transitions.

Q2: Why is my this compound peak showing tailing?

Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] At a mid-range pH, these silanol groups can be ionized and interact with the basic analyte, leading to a distorted peak shape. Other potential causes include column overload, blockages in the column frit, or extra-column dead volume.[1]

Q3: What could be causing peak fronting for my this compound peak?

Peak fronting is commonly a result of column overload, where either too much sample volume or too high a concentration is injected.[3][4][5][6][7] It can also be caused by a mismatch between the sample solvent and the mobile phase, or a physical issue with the column, such as a void or collapse.[3][5]

Q4: I am observing low signal intensity for this compound. What are the possible reasons?

Low signal intensity in ESI-MS can stem from several factors, including inefficient ionization, ion suppression from matrix components, or issues with the mass spectrometer settings.[8][9] Suboptimal mobile phase pH or additives can also negatively impact the ionization efficiency of this compound. Additionally, issues with sample preparation that result in a low concentration of the analyte in the final extract can lead to a weak signal.[8]

Q5: Can the deuterated internal standard (this compound) itself be a source of problems?

While stable isotopically labeled internal standards are generally ideal, they are not without potential issues. In some cases, deuterated standards can exhibit slight chromatographic shifts compared to the unlabeled analyte. If this shift occurs in a region of changing ion suppression, it can lead to inaccurate quantification. It is also crucial to ensure the purity of the deuterated standard, as impurities can interfere with the analysis.

Troubleshooting Guide

Poor Peak Shape: Tailing

Symptom: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.

Possible Cause Suggested Solution
Secondary Silanol Interactions Lower the mobile phase pH to around 3.0 using an additive like 0.1% formic acid to protonate the silanol groups and minimize secondary interactions.[1] Consider using a column with a stationary phase designed to reduce silanol interactions, such as an end-capped or base-deactivated column.[1][2]
Column Overload (Mass) Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.[1]
Column Contamination/Blockage Flush the column with a strong solvent. If the problem persists, try back-flushing the column (if permitted by the manufacturer).[1] Using a guard column can help prevent contamination of the analytical column.
Extra-Column Dead Volume Check all tubing and connections between the injector, column, and detector to ensure they are properly fitted and have minimal length and internal diameter.[1][2]
Poor Peak Shape: Fronting

Symptom: The peak for this compound has an asymmetrical shape with the front of the peak being less steep than the back.

Possible Cause Suggested Solution
Column Overload (Volume/Concentration) Decrease the injection volume or dilute the sample.[3][4][5][6][7]
Sample Solvent Incompatibility Dissolve the sample in the mobile phase if possible. If a different solvent must be used, ensure it is as similar as possible in composition to the initial mobile phase.[3][7]
Column Void or Collapse If a void is suspected at the column inlet, reversing and flushing the column may help. However, a void often indicates the end of the column's life, and replacement is the best solution.[4][5]
Low Signal Intensity

Symptom: The peak height or area for this compound is significantly lower than expected.

Possible Cause Suggested Solution
Suboptimal Ionization Optimize the electrospray voltage and other source parameters on the mass spectrometer.[8][9] Ensure the mobile phase pH is conducive to the formation of protonated this compound; a pH of around 3-4 is often effective.[10][11]
Ion Suppression Evaluate for matrix effects by comparing the signal of this compound in the sample matrix versus a clean solvent. If suppression is present, improve the sample cleanup procedure (e.g., using solid-phase extraction instead of protein precipitation).[9] Diluting the sample may also reduce ion suppression.
Incorrect Mass Spectrometer Settings Verify that the correct precursor and product ion masses for this compound are being monitored. Tune and calibrate the mass spectrometer regularly to ensure optimal performance.[8]
Sample Preparation Issues Review the sample extraction procedure to ensure efficient recovery of this compound. Check for potential sources of analyte loss, such as adsorption to container walls.

Experimental Protocol: LC-MS/MS Analysis of Rosiglitazone

This protocol provides a general methodology for the analysis of Rosiglitazone and can be adapted for this compound.

1. Sample Preparation (Protein Precipitation) [12]

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Parameters

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column C18, 50 x 4.6 mm, 3 µm
Mobile Phase A: 10 mM Ammonium Formate (pH 4.0), B: Acetonitrile (10:90, v/v)[11]
Flow Rate 0.8 mL/min[11]
Injection Volume 10 µL[11]
Column Temperature Ambient
Mass Spectrometer Triple Quadrupole with ESI Source
Ionization Mode Positive (ESI+)
MRM Transition This compound: m/z 361.1 → 138.1 (example)
Collision Energy Optimize for specific instrument
Dwell Time 200 ms

Visual Troubleshooting Workflows

Poor_Peak_Shape start Poor Peak Shape Observed is_tailing Tailing or Fronting? start->is_tailing tailing Peak Tailing is_tailing->tailing Tailing fronting Peak Fronting is_tailing->fronting Fronting check_overload_tail Reduce Sample Concentration/ Volume tailing->check_overload_tail check_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) check_overload_tail->check_ph check_column_tail Use Base-Deactivated/ End-Capped Column check_ph->check_column_tail check_overload_front Reduce Sample Concentration/ Volume fronting->check_overload_front check_solvent Match Sample Solvent to Mobile Phase check_overload_front->check_solvent check_column_front Inspect/Replace Column for Voids check_solvent->check_column_front

Caption: Troubleshooting workflow for poor peak shape.

Low_Intensity start Low Signal Intensity check_ms Check MS Parameters start->check_ms ms_params Optimize Source Voltage & Gas Flows check_ms->ms_params Parameters tune_cal Tune & Calibrate Mass Spectrometer ms_params->tune_cal check_lc Evaluate LC & Sample tune_cal->check_lc mobile_phase Optimize Mobile Phase pH & Additives check_lc->mobile_phase Conditions sample_prep Improve Sample Cleanup (e.g., SPE) mobile_phase->sample_prep check_recovery Verify Extraction Recovery sample_prep->check_recovery

Caption: Troubleshooting workflow for low signal intensity.

References

Preventing in-source fragmentation of Rosiglitazone-d3

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Rosiglitazone-d3 Analysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the in-source fragmentation of this compound during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

In-source fragmentation (ISF) is the unintended breakdown of an analyte, such as this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This is problematic in quantitative studies because this compound is used as an internal standard to correct for variations in sample preparation and instrument response. If the internal standard fragments, its measured intensity will be artificially low, leading to inaccurate quantification of the target analyte, Rosiglitazone.

Q2: What are the primary causes of in-source fragmentation of this compound?

The primary causes of in-source fragmentation are excessive energy being transferred to the ions in the ion source. This is typically due to:

  • High Cone Voltage (or Fragmentor/Declustering Potential): This voltage, applied between the sampling cone and the skimmer, accelerates ions. High values can lead to energetic collisions with gas molecules, causing fragmentation.[1][3]

  • High Source Temperature: Elevated temperatures can provide enough thermal energy to cause the breakdown of thermally labile molecules.[1]

  • High Capillary Voltage: While its primary role is to facilitate nebulization and ionization, excessively high capillary voltage can contribute to increased ion energy and potential fragmentation.

Q3: What is the common fragmentation pattern observed for this compound?

In positive ion electrospray ionization (ESI), this compound (molecular weight ~360.4 g/mol ) typically forms a protonated molecule [M+H]⁺ at m/z 361.1. A common in-source fragment corresponds to the cleavage of the ether bond, resulting in a product ion at m/z 138.1. This is analogous to the fragmentation of unlabeled Rosiglitazone, which shows a transition from m/z 358.1 to m/z 135.1.

Q4: How can I quickly check if in-source fragmentation of this compound is occurring in my experiment?

A simple way to check for in-source fragmentation is to perform a full scan mass spectrum of a this compound standard. If you observe a significant peak at m/z 138.1 in addition to the primary peak at m/z 361.1, in-source fragmentation is likely occurring. The relative intensity of the fragment ion to the precursor ion will give you an indication of the extent of the fragmentation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.

Step 1: Initial Assessment

  • Analyze a pure this compound standard: Infuse a solution of this compound directly into the mass spectrometer or make a loop injection.

  • Acquire a full scan mass spectrum: Observe the relative intensities of the precursor ion (m/z 361.1) and the potential fragment ion (m/z 138.1). A fragment ion intensity of more than a few percent of the precursor ion indicates that optimization is needed.

Step 2: Optimization of Mass Spectrometry Parameters

If significant fragmentation is observed, follow the experimental protocol below to optimize the key source parameters. The goal is to use the "softest" ionization conditions possible that still provide adequate signal intensity.[3]

Data Summary: Effect of Cone Voltage on this compound Fragmentation

The following table provides a conceptual summary of the expected effect of varying the cone voltage on the relative abundance of the precursor and fragment ions of this compound. Actual values will vary depending on the instrument and specific source conditions.

Cone Voltage (V)Precursor Ion Abundance (%) (m/z 361.1)Fragment Ion Abundance (%) (m/z 138.1)Comments
Low (e.g., 10-20 V)High (>95%)Low (<5%)Minimal fragmentation, ideal for quantification.
Medium (e.g., 30-50 V)Moderate (70-95%)Moderate (5-30%)Some fragmentation occurring, may be acceptable depending on assay requirements.
High (e.g., >60 V)Low (<70%)High (>30%)Significant fragmentation, not suitable for accurate quantification.

Experimental Protocol: Optimization of ESI Source Parameters

This protocol outlines the steps to systematically optimize the cone voltage and source temperature to minimize in-source fragmentation of this compound.

Objective: To determine the optimal cone voltage and source temperature that maximize the precursor ion signal (m/z 361.1) while minimizing the fragment ion signal (m/z 138.1).

Materials:

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid)

  • LC-MS system with an electrospray ionization (ESI) source

Methodology:

  • Initial Instrument Setup:

    • Set up the LC-MS system in flow injection analysis (FIA) mode or with a continuous infusion of the this compound standard solution at a constant flow rate (e.g., 0.2-0.4 mL/min).

    • Set the mass spectrometer to acquire data in positive ion mode, monitoring the m/z range that includes both the precursor and fragment ions (e.g., m/z 100-400).

    • Use typical initial ESI source parameters for your instrument (e.g., Capillary Voltage: 3.0 kV, Desolvation Gas Flow: 600 L/hr, Desolvation Temperature: 350 °C).

  • Cone Voltage Optimization:

    • Set the source temperature to a moderate value (e.g., 120 °C).

    • Begin with a low cone voltage (e.g., 10 V).

    • Acquire a mass spectrum and record the intensities of the precursor ion (m/z 361.1) and the fragment ion (m/z 138.1).

    • Increase the cone voltage in increments of 5 or 10 V (e.g., 10 V, 20 V, 30 V, 40 V, 50 V, 60 V).

    • At each increment, acquire a new mass spectrum and record the ion intensities.

    • Plot the precursor and fragment ion intensities as a function of the cone voltage. Select the cone voltage that provides the highest precursor ion signal with the lowest fragment ion signal.

  • Source Temperature Optimization:

    • Set the cone voltage to the optimal value determined in the previous step.

    • Begin with a low source temperature (e.g., 100 °C).

    • Acquire a mass spectrum and record the intensities of the precursor and fragment ions.

    • Increase the source temperature in increments of 10 or 20 °C (e.g., 100 °C, 120 °C, 140 °C, 160 °C).

    • At each increment, acquire a new mass spectrum and record the ion intensities.

    • Plot the precursor and fragment ion intensities as a function of the source temperature. Select the lowest temperature that provides good desolvation and signal intensity without causing significant fragmentation.

  • Final Verification:

    • Set the cone voltage and source temperature to their optimized values.

    • Acquire a final full scan mass spectrum to confirm that the in-source fragmentation of this compound is minimized.

Visual Troubleshooting Workflow

The following diagram illustrates the logical workflow for troubleshooting the in-source fragmentation of this compound.

InSourceFragmentation_Troubleshooting start Start: Suspected In-Source Fragmentation of this compound assess Step 1: Initial Assessment Analyze pure this compound standard. Acquire full scan mass spectrum. start->assess check_frag Is fragment ion (m/z 138.1) significantly present? assess->check_frag optimize_cv Step 2: Optimize Cone Voltage Systematically decrease the cone voltage and monitor precursor/fragment ratio. check_frag->optimize_cv Yes end_success End: Fragmentation Minimized Proceed with analysis. check_frag->end_success No check_cv_frag Is fragmentation still significant? optimize_cv->check_cv_frag optimize_temp Step 3: Optimize Source Temperature Systematically decrease the source temperature. check_cv_frag->optimize_temp Yes check_cv_frag->end_success No check_temp_frag Is fragmentation still significant? optimize_temp->check_temp_frag review_other Step 4: Review Other Parameters Consider capillary voltage and mobile phase composition. check_temp_frag->review_other Yes check_temp_frag->end_success No end_fail End: Issue Persists Contact instrument support. review_other->end_fail

Caption: Troubleshooting workflow for in-source fragmentation.

References

Technical Support Center: Managing Isotopic Cross-Talk Between Rosiglitazone and Rosiglitazone-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic cross-talk between the analyte, rosiglitazone, and its deuterated internal standard, Rosiglitazone-d3, during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk in the context of LC-MS/MS analysis of rosiglitazone?

A1: Isotopic cross-talk refers to the interference caused by the natural isotopic abundance of elements in the rosiglitazone molecule contributing to the signal of the deuterated internal standard, this compound. Although mass spectrometry can differentiate between the nominal masses of rosiglitazone (analyte) and this compound (internal standard), the analyte can have naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ³⁴S). When the sum of these heavier isotopes results in a mass that is the same as the internal standard, it creates an artificially inflated signal for the internal standard, a phenomenon known as isotopic cross-talk.

Q2: Why is it important to address isotopic cross-talk between rosiglitazone and this compound?

A2: Failure to account for isotopic cross-talk can lead to inaccurate quantification of rosiglitazone in biological samples. The inflated internal standard signal will cause the calculated concentration of the analyte to be underestimated, particularly at high analyte concentrations. This can impact the reliability of pharmacokinetic, toxicokinetic, and other bioanalytical studies. In one study, while no significant cross-talk was reported, it is a potential issue that should always be evaluated during method development.[1]

Q3: What are the primary causes of isotopic cross-talk in this specific analysis?

A3: The primary cause is the natural abundance of stable isotopes. Rosiglitazone (C₁₈H₁₉N₃O₃S) contains elements with naturally occurring heavy isotopes. The M+3 isotopologue of rosiglitazone can contribute to the signal of this compound, which has a mass difference of 3 Da.

Troubleshooting Guide

Issue: Inaccurate and imprecise results at the upper limit of quantification (ULOQ).

Possible Cause: Significant isotopic cross-talk from high concentrations of rosiglitazone to the this compound channel.

Solutions:

  • Assess the Contribution: Perform an experiment to quantify the percentage of cross-talk. A detailed protocol is provided below.

  • Optimize Chromatography: Ensure complete chromatographic separation of rosiglitazone and any potential interfering metabolites from the internal standard.

  • Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can minimize the relative contribution of the cross-talk from the analyte.

  • Mathematical Correction: If the cross-talk is consistent and well-characterized, a mathematical correction can be applied to the measured internal standard peak area.

Issue: Non-linear calibration curve, particularly at higher concentrations.

Possible Cause: The isotopic contribution from the analyte to the internal standard is not proportional across the entire concentration range, leading to a non-linear response ratio.

Solutions:

  • Weighted Regression: Apply a weighting factor (e.g., 1/x or 1/x²) to the calibration curve to give less weight to the higher concentration points where the cross-talk effect is most pronounced.

  • Use a Narrower Calibration Range: If the non-linearity is severe, consider reducing the upper limit of the calibration range to a region where the response is linear.

  • Select a Different Internal Standard: If significant cross-talk cannot be mitigated, consider using an internal standard with a larger mass difference (e.g., ¹³C₆-rosiglitazone) to avoid isotopic overlap.

Data Presentation

Table 1: Key Mass Spectrometry Parameters for Rosiglitazone and this compound

CompoundChemical FormulaMonoisotopic Mass (Da)Precursor Ion (m/z)Product Ion (m/z)
RosiglitazoneC₁₈H₁₉N₃O₃S357.1147358.1135.1
This compoundC₁₈H₁₆D₃N₃O₃S360.1336361.1138.1

Data sourced from publicly available information and typical LC-MS/MS methods.[1][2]

Table 2: Theoretical Isotopic Abundance of Rosiglitazone

IsotopologueRelative Abundance (%)
M+0100.00
M+121.07
M+22.98
M+30.30

Theoretical values calculated based on the natural isotopic abundance of the constituent elements.

Table 3: Example Data from an Isotopic Cross-Talk Assessment Experiment

SampleRosiglitazone Concentration (ng/mL)This compound Peak Area (at m/z 361.1 -> 138.1)% Cross-Talk
Blank + IS0500,000N/A
ULOQ Analyte, No IS10002,5000.5%

% Cross-Talk = (Peak Area of ULOQ Analyte in IS channel / Peak Area of Blank + IS) * 100

Experimental Protocols

Protocol for Assessing Isotopic Cross-Talk

Objective: To quantify the percentage of the rosiglitazone signal that contributes to the this compound mass transition.

Materials:

  • Rosiglitazone reference standard

  • This compound internal standard (IS)

  • Blank biological matrix (e.g., plasma, urine)

  • LC-MS/MS system

Procedure:

  • Prepare a High-Concentration Analyte Sample: Prepare a sample containing rosiglitazone at the upper limit of quantification (ULOQ) in the blank biological matrix. Do not add the internal standard.

  • Prepare an Internal Standard Sample: Prepare a sample containing only the this compound internal standard at the working concentration in the blank biological matrix.

  • Analyze the Samples: Inject both samples into the LC-MS/MS system and monitor the MRM transition for this compound (m/z 361.1 -> 138.1).

  • Data Analysis:

    • Measure the peak area of any signal detected in the this compound channel in the high-concentration analyte sample.

    • Measure the peak area of the this compound in the internal standard-only sample.

    • Calculate the percentage of cross-talk using the following formula: % Cross-Talk = (Peak Area of Analyte in IS Channel / Peak Area of IS-only Sample) * 100

Acceptance Criteria: The contribution of the analyte to the internal standard channel should be less than 5% of the internal standard response in a blank sample.

Mandatory Visualizations

Isotopic_Crosstalk_Mechanism cluster_rosiglitazone Rosiglitazone (Analyte) cluster_rosiglitazone_d3 This compound (Internal Standard) Rosiglitazone Rosiglitazone (C18H19N3O3S) m/z 358.1 M1 M+1 Isotopologue (e.g., one 13C) Rosiglitazone->M1 Natural Isotopic Abundance M2 M+2 Isotopologue (e.g., two 13C or one 34S) M1->M2 M3 M+3 Isotopologue (e.g., three 13C) M2->M3 Rosiglitazone_d3 This compound (C18H16D3N3O3S) m/z 361.1 M3->Rosiglitazone_d3 Isotopic Cross-Talk (Interference)

Caption: Mechanism of Isotopic Cross-Talk from Rosiglitazone to this compound.

Experimental_Workflow start Start: Assess Isotopic Cross-Talk prep_analyte Prepare ULOQ Rosiglitazone Sample (No Internal Standard) start->prep_analyte prep_is Prepare Internal Standard Sample (No Analyte) start->prep_is analysis Inject Samples into LC-MS/MS Monitor IS Transition (m/z 361.1 -> 138.1) prep_analyte->analysis prep_is->analysis measure_analyte Measure Peak Area in ULOQ Sample at IS Transition analysis->measure_analyte measure_is Measure Peak Area in IS-only Sample analysis->measure_is calculate Calculate % Cross-Talk measure_analyte->calculate measure_is->calculate decision Is Cross-Talk < 5%? calculate->decision pass Method Acceptable decision->pass Yes fail Troubleshoot Method decision->fail No

Caption: Experimental Workflow for Assessing Isotopic Cross-Talk.

Troubleshooting_Logic start Inaccurate/Imprecise Results at High Concentrations check_crosstalk Quantify Isotopic Cross-Talk (See Experimental Workflow) start->check_crosstalk crosstalk_high Is Cross-Talk > 5%? check_crosstalk->crosstalk_high optimize_chrom Optimize Chromatographic Separation crosstalk_high->optimize_chrom Yes check_linearity Check Calibration Curve Linearity crosstalk_high->check_linearity No adjust_is Increase Internal Standard Concentration optimize_chrom->adjust_is math_correct Apply Mathematical Correction adjust_is->math_correct revalidate Re-validate Method math_correct->revalidate end Problem Resolved revalidate->end non_linear Is Curve Non-Linear? check_linearity->non_linear weighted_reg Apply Weighted Regression non_linear->weighted_reg Yes non_linear->end No narrow_range Narrow Calibration Range weighted_reg->narrow_range new_is Consider Alternative Internal Standard narrow_range->new_is new_is->revalidate

Caption: Troubleshooting Logic for Isotopic Cross-Talk Issues.

References

Ensuring the stability of Rosiglitazone-d3 in processed samples and autosampler

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Rosiglitazone-d3 in processed samples and within the autosampler. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of bioanalytical data.

Troubleshooting Guides

This section addresses specific issues that may arise during sample analysis, leading to questions about the stability of this compound.

Issue 1: Decreasing this compound Response Over an Analytical Run

Symptom: The peak area of this compound consistently decreases in samples analyzed towards the end of a batch compared to those at the beginning.

Possible Causes & Solutions:

  • Evaporation of Sample Solvent: Inadequate sealing of vials or plates can lead to solvent evaporation, concentrating the sample and the internal standard.

    • Solution: Ensure that vials are properly capped and septa are not pierced multiple times. For well plates, use high-quality sealing mats and ensure a proper fit.

  • Autosampler Temperature Fluctuation: If the autosampler cooling is not consistent, samples may warm up, leading to potential degradation or solvent evaporation.

    • Solution: Verify the autosampler's temperature stability. Place a calibrated thermometer inside the autosampler to monitor the temperature over time.

  • Adsorption to Vials or Plates: Rosiglitazone, being a lipophilic compound, may adsorb to certain types of plasticware.

    • Solution: Test different types of vials (e.g., polypropylene vs. glass) and well plates to identify a material that minimizes adsorption. Silanized glass vials can also be an option.

  • Instability in the Reconstituted Sample Matrix: The pH or composition of the final sample solvent could be contributing to the degradation of this compound over time.

    • Solution: Investigate the stability of this compound in the reconstitution solvent at the autosampler temperature. It may be necessary to adjust the pH or solvent composition.

Issue 2: Erratic or Inconsistent this compound Peak Areas

Symptom: The peak area of this compound varies significantly and randomly across the analytical run, not following a clear trend.

Possible Causes & Solutions:

  • Inconsistent Injection Volume: A malfunctioning autosampler may inject variable volumes of the sample.

    • Solution: Perform an injection precision test by repeatedly injecting a standard solution and checking the reproducibility of the peak areas. If the precision is poor, the autosampler may require maintenance.[1]

  • Air Bubbles in the Syringe or Tubing: Air bubbles can lead to inaccurate sample injection.

    • Solution: Ensure that the mobile phase and wash solutions are properly degassed. Purge the injector and syringe to remove any trapped air bubbles.

  • Partial Clogging of the System: Particulates from the sample or precipitated buffer salts can cause partial blockages in the tubing, injector, or column, leading to inconsistent flow and pressure fluctuations.

    • Solution: Filter all samples before placing them in the autosampler. Ensure mobile phase compatibility to prevent buffer precipitation. If a clog is suspected, systematically troubleshoot by disconnecting components to locate the source of the high pressure.[2]

  • Sample Carryover: Residual this compound from a previous injection may be carried over to the next, causing artificially high and variable responses.

    • Solution: Optimize the needle and injector wash procedure. Use a stronger wash solvent or increase the wash volume and duration. Injecting a blank sample after a high-concentration sample can confirm the presence of carryover.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: this compound as a solid is stable for at least 4 years when stored at -20°C.[3] Stock solutions of Rosiglitazone (and by extension, this compound) in methanol (1 mg/mL) have been found to be stable for at least 48 hours at room temperature and for at least two weeks at -80°C.[4] For long-term storage, it is recommended to keep stock solutions at -80°C.

Q2: How stable is this compound in processed biological samples (e.g., protein-precipitated plasma)?

A2: While specific stability data for this compound in processed samples is not extensively published, data for Rosiglitazone provides a good surrogate. Rosiglitazone in processed human plasma is stable for at least 24 hours at room temperature and for 48 hours at -80°C (in the autosampler).[5] It is crucial to perform your own stability assessments under your specific experimental conditions.

Q3: What are the typical conditions for an autosampler stability study for this compound?

A3: An autosampler stability study should mimic the conditions of a real analytical run. This involves placing processed samples containing this compound in the autosampler at a set temperature (e.g., 4°C or 10°C) and analyzing them at different time points (e.g., 0, 12, 24, 48 hours) against a freshly prepared calibration curve. The response of the aged samples should be within ±15% of the initial response.

Q4: Can the pH of the mobile phase affect the stability of this compound?

A4: Yes, the pH of the mobile phase can be a critical factor.[1][6] Rosiglitazone has two pKa values (6.1 and 6.8).[7] If the pH of the final extract or the mobile phase is close to these values, it could potentially lead to instability or changes in chromatographic behavior over time. It is generally advisable to work at a pH that is at least 1-2 units away from the pKa to ensure the analyte is in a single ionic state. Forced degradation studies on Rosiglitazone have shown it to be susceptible to degradation under basic hydrolysis.[8]

Q5: Could deuterium exchange be a problem for this compound?

A5: Deuterium exchange is a potential issue for some deuterated internal standards, especially if the deuterium atoms are located on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups, or on carbons adjacent to carbonyl groups, and exposed to certain pH conditions.[2] this compound has the deuterium atoms on the methyl group attached to the pyridinylamino moiety.[3] While this position is generally not considered readily exchangeable, it is good practice to be aware of this phenomenon. If you observe a gradual loss of the d3 mass signal and a corresponding increase in the d2, d1, or d0 signal, deuterium exchange might be occurring.

Data Summary

The following tables summarize stability data for Rosiglitazone, which can be used as a proxy for estimating the stability of this compound. It is imperative to validate the stability of this compound under your specific laboratory conditions.

Table 1: Stability of Rosiglitazone in Human Plasma

Stability TestStorage ConditionDurationStability (%)Reference
Freeze-Thaw-80°C3 cycles≥ 92%[4]
Bench-TopRoom Temperature24 hours≥ 91%[5]
Long-Term-80°C4 weeks≥ 93%[4]

Table 2: Stability of Rosiglitazone in Solution

Solution TypeSolventStorage ConditionDurationStability (%)Reference
Stock SolutionMethanolRoom Temperature48 hours≥ 92%[4]
Stock SolutionMethanol-80°C2 weeks≥ 81%[4]
Processed SampleReconstitution SolventAutosampler (e.g., 4°C)48 hoursTo be determined

Experimental Protocols

Protocol: Autosampler Stability Assessment of this compound
  • Objective: To evaluate the stability of this compound in the final processed sample extract under the conditions of the autosampler for the expected duration of an analytical run.

  • Materials:

    • Pooled blank biological matrix (e.g., human plasma).

    • This compound stock solution.

    • Analyte (Rosiglitazone) stock solution.

    • All reagents and solvents for sample processing and reconstitution.

  • Procedure:

    • Prepare two sets of low and high concentration quality control (QC) samples by spiking the blank matrix with the analyte and a constant concentration of this compound.

    • Process both sets of QC samples according to the validated bioanalytical method.

    • Analyze one set of the processed QC samples (the "time zero" samples) immediately with a freshly prepared calibration curve.

    • Place the second set of processed QC samples in the autosampler under the intended storage conditions (e.g., 10°C).

    • Analyze the second set of QC samples after the maximum anticipated run time (e.g., 24 or 48 hours) with a new freshly prepared calibration curve.

  • Acceptance Criteria:

    • The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

    • The precision (%CV) of the stability QC samples should not exceed 15%.

Visualizations

Autosampler_Troubleshooting start Inconsistent this compound Response Observed trend Is there a consistent decreasing trend? start->trend evaporation Check for Solvent Evaporation (Vial seals, plate mats) trend->evaporation  Yes injection Check Injection Precision (Perform precision test) trend->injection  No (Erratic) temp Verify Autosampler Temperature Stability evaporation->temp adsorption Investigate Adsorption (Test different vial types) temp->adsorption bubbles Check for Air Bubbles (Purge injector) injection->bubbles clogging Suspect System Clogging (Check pressure, filter samples) bubbles->clogging

Caption: Troubleshooting flowchart for inconsistent this compound response.

Stability_Workflow cluster_prep Sample Preparation cluster_t0 Time Zero Analysis cluster_t_end Stability Timepoint Analysis prep_qcs Prepare Low & High QCs (Analyte + this compound) process_qcs Process QCs using validated method prep_qcs->process_qcs analyze_t0 Analyze one set of processed QCs immediately process_qcs->analyze_t0 store_samples Store second set of QCs in autosampler (e.g., 24h at 10°C) process_qcs->store_samples prep_cal_t0 Prepare fresh calibration curve prep_cal_t0->analyze_t0 compare Compare Results (Mean concentration within ±15% of nominal) analyze_t0->compare prep_cal_t_end Prepare new fresh calibration curve store_samples->prep_cal_t_end analyze_t_end Analyze stored QCs prep_cal_t_end->analyze_t_end analyze_t_end->compare

Caption: Experimental workflow for autosampler stability assessment.

References

Investigating potential back-exchange of deuterium in Rosiglitazone-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential back-exchange of deuterium in Rosiglitazone-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a stable isotope-labeled version of Rosiglitazone, where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. It is widely used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard as it closely mimics the physicochemical properties of the analyte, correcting for variability during sample preparation, chromatography, and ionization.

Q2: Is back-exchange of deuterium a concern for this compound?

Deuterium atoms on an N-methyl group (a non-exchangeable position) are covalently bonded to a carbon atom and are generally considered highly stable under typical bioanalytical conditions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This makes back-exchange (replacement of deuterium with hydrogen) from the N-methyl group of this compound highly unlikely during sample storage, preparation, and analysis. While no specific studies on the forced degradation of this compound have been identified, its widespread and successful use as an internal standard in numerous validated bioanalytical methods attests to its stability.

Q3: Under what conditions could deuterium exchange theoretically occur?

While highly unlikely for the N-methyl-d3 group of Rosiglitazone, extreme chemical conditions could potentially facilitate hydrogen-deuterium exchange. These conditions are generally not encountered in standard bioanalytical workflows and may include:

  • Extreme pH: Very strong acidic or basic conditions, coupled with high temperatures over extended periods, can sometimes facilitate exchange at less stable positions. However, the methyl group is particularly robust.

  • Metal Catalysis: Certain metal catalysts are known to facilitate hydrogen-deuterium exchange reactions, but these are not present in bioanalytical samples or systems.

  • Enzymatic Reactions: While some enzymes can catalyze hydrogen exchange, this is highly specific and unlikely to affect the N-methyl group of this compound in a way that would lead to significant back-exchange.

Q4: Can the use of this compound affect the chromatography compared to unlabeled Rosiglitazone?

A slight shift in chromatographic retention time between a deuterated internal standard and the unlabeled analyte can sometimes be observed. This is a known phenomenon referred to as the "isotope effect" on chromatography. It is generally more pronounced with a larger number of deuterium substitutions and can be influenced by the chromatographic conditions (e.g., mobile phase composition, column chemistry). This shift is usually small and consistent, and as long as it is accounted for during method development and validation, it does not impact the accuracy of quantification.

Troubleshooting Guides

Issue 1: Variability in Internal Standard Response

Symptoms:

  • Inconsistent peak areas for this compound across a batch of samples.

  • Internal standard response is significantly different between calibration standards, quality controls (QCs), and unknown samples.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inaccurate Pipetting Ensure pipettes are properly calibrated and that the internal standard spiking solution is accurately dispensed into all samples.
Incomplete Mixing Vortex-mix all samples thoroughly after the addition of the internal standard to ensure homogeneity.
Sample Matrix Effects Matrix components can suppress or enhance the ionization of the internal standard. Evaluate matrix effects during method validation by comparing the response in matrix to the response in a clean solvent. If significant effects are observed, consider optimizing the sample preparation procedure (e.g., using a different extraction method) to remove interfering components.
Degradation of Internal Standard While unlikely for this compound, improper storage of the stock or working solutions could lead to degradation. Prepare fresh solutions and re-analyze. Confirm the stability of stock and working solutions under the storage conditions used.
Instrument Instability A drifting or unstable mass spectrometer response can lead to variability. Ensure the instrument is properly tuned and calibrated. Monitor system suitability throughout the analytical run.
Issue 2: Suspected Back-Exchange of Deuterium

Symptoms:

  • A peak is observed at the mass transition of unlabeled Rosiglitazone in a sample spiked only with this compound.

  • A gradual decrease in the response of this compound with a concurrent increase in the response of unlabeled Rosiglitazone over time in stability studies.

Potential Causes and Solutions:

Potential CauseRecommended Action
Contamination The most likely cause is contamination of the this compound standard with the unlabeled compound, or cross-contamination during sample preparation. Analyze a fresh, unopened vial of the this compound standard to check its isotopic purity. Review sample handling procedures to prevent cross-contamination.
In-source Fragmentation/Exchange Under certain mass spectrometer source conditions, it is theoretically possible for exchange to occur, although highly improbable for a methyl-d3 group. Optimize source parameters such as temperature and voltages.
Extreme Sample Conditions If samples are subjected to harsh chemical treatments (e.g., strong acids or bases at high temperatures) prior to analysis, this could theoretically induce back-exchange. If such conditions are necessary, a forced degradation study should be performed to evaluate the stability of this compound under these specific conditions.

Experimental Protocols

Protocol for Assessing the Stability and Potential Back-Exchange of this compound (Forced Degradation Study)

This protocol is designed to intentionally stress this compound to evaluate its stability and the potential for back-exchange under harsh conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare a separate stock solution of unlabeled Rosiglitazone for use as a reference standard.

  • From the this compound stock, prepare working solutions in various media for the stress tests (e.g., 10 µg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Incubate the this compound working solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the this compound working solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate the this compound working solution in 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Store the solid this compound powder and a working solution at 60°C for 24 hours.

  • Photostability: Expose a working solution of this compound to light (e.g., ICH option 1 or 2) for a specified duration.

3. Sample Analysis by LC-MS/MS:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample of this compound and a sample of unlabeled Rosiglitazone.

  • Use a validated LC-MS/MS method to monitor for:

    • The peak area of this compound (to assess degradation).

    • The appearance of any peak at the mass transition of unlabeled Rosiglitazone (to assess back-exchange).

    • The appearance of any new peaks (degradation products).

4. Data Analysis and Interpretation:

  • Degradation Assessment: Compare the peak area of this compound in the stressed samples to the unstressed control. A significant decrease in peak area indicates degradation.

  • Back-Exchange Assessment: Carefully examine the chromatogram of the stressed this compound samples at the retention time and mass transition of unlabeled Rosiglitazone. The absence of a peak indicates no back-exchange. If a small peak is observed, its area should be compared to the area of the this compound peak to quantify the percentage of back-exchange. This should also be compared to any unlabeled impurity present in the original standard.

Quantitative Data Summary (Hypothetical Results from Forced Degradation)

Stress Condition% this compound Remaining% Back-Exchange Observed
Unstressed Control100%< 0.1% (Isotopic Purity)
0.1 M HCl, 60°C, 24h> 95%Not Detected
0.1 M NaOH, 60°C, 24h> 95%Not Detected
3% H₂O₂, RT, 24h> 90%Not Detected
60°C (Solid), 24h> 99%Not Detected
60°C (Solution), 24h> 98%Not Detected
Photostability> 95%Not Detected

Note: This table presents expected outcomes based on the high stability of the N-methyl-d3 group. Actual results should be generated experimentally.

Visualizations

Chemical_Structure cluster_rosiglitazone_d3 This compound Structure cluster_label Deuterium Label rosiglitazone_img rosiglitazone_img D1 D rosiglitazone_img->D1 N-CD3 D2 D rosiglitazone_img->D2 D3 D rosiglitazone_img->D3

Caption: Structure of Rosiglitazone with deuterium labeling on the N-methyl group.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis LC-MS/MS Analysis cluster_results Evaluation prep_stock Prepare this compound Stock prep_working Prepare Working Solutions prep_stock->prep_working acid Acid Hydrolysis prep_working->acid base Base Hydrolysis prep_working->base oxidation Oxidation prep_working->oxidation thermal Thermal Stress prep_working->thermal lcms Analyze Stressed and Control Samples acid->lcms base->lcms oxidation->lcms thermal->lcms data_analysis Data Analysis lcms->data_analysis degradation Assess Degradation data_analysis->degradation back_exchange Assess Back-Exchange data_analysis->back_exchange

Caption: Workflow for assessing the stability and back-exchange of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent IS Response? pipetting Pipetting Error start->pipetting Yes mixing Incomplete Mixing start->mixing Yes matrix Matrix Effects start->matrix Yes degradation IS Degradation start->degradation Yes instrument Instrument Instability start->instrument Yes end IS Response Stable start->end No calibrate_pipette Calibrate Pipettes pipetting->calibrate_pipette vortex Vortex Samples mixing->vortex optimize_prep Optimize Sample Prep matrix->optimize_prep fresh_solution Prepare Fresh IS degradation->fresh_solution tune_ms Tune/Calibrate MS instrument->tune_ms

Caption: Troubleshooting logic for variable internal standard response.

Technical Support Center: Refining the Lower Limit of Quantification (LLOQ) for Rosiglitazone Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the lower limit of quantification (LLOQ) for rosiglitazone assays.

Frequently Asked Questions (FAQs)

Q1: What are the typical LLOQ values reported for rosiglitazone in human plasma?

A1: Reported LLOQ values for rosiglitazone in human plasma vary depending on the analytical method employed. Generally, for LC-MS/MS methods, LLOQs are in the low ng/mL range. For instance, some validated methods have achieved an LLOQ of 1 ng/mL[1][2], while others report slightly higher values of 5 ng/mL.[3][4] A highly sensitive method has even reported an LLOQ as low as 0.052 ng/mL in dried blood spots.[5]

Q2: What are the key factors that can influence the LLOQ of a rosiglitazone assay?

A2: Several factors can significantly impact the LLOQ of a rosiglitazone assay. These include:

  • Signal-to-Noise (S/N) Ratio: A low S/N ratio at the LLOQ is a primary limiting factor. Most regulatory bodies require a minimum S/N of 10:1 for quantification.[6]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of rosiglitazone, affecting signal intensity and reproducibility at low concentrations.[7][8][9]

  • Sample Preparation: The efficiency of the extraction method in removing interfering substances and concentrating the analyte is crucial. Inadequate cleanup can lead to high background noise and matrix effects.

  • Chromatographic Conditions: Poor chromatographic resolution can lead to co-elution with interfering peaks, making accurate integration at low concentrations difficult.[7][10]

  • Internal Standard (IS) Selection: An appropriate internal standard that mimics the behavior of rosiglitazone during sample preparation and ionization is essential for accurate quantification, especially at the LLOQ.[11]

  • Instrument Sensitivity: The inherent sensitivity of the mass spectrometer plays a fundamental role in achieving a low LLOQ.[10]

Q3: How does rosiglitazone's mechanism of action relate to its bioanalysis?

A3: Rosiglitazone is a potent agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[12][13][14] Understanding this pathway is crucial for interpreting pharmacokinetic/pharmacodynamic (PK/PD) data, where accurate measurement of low drug concentrations is often necessary to correlate with biological responses.

Rosiglitazone Rosiglitazone PPARg PPAR-γ Rosiglitazone->PPARg Binds to PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Activates Metabolic_Effects Improved Insulin Sensitivity & Glucose Uptake Target_Genes->Metabolic_Effects Leads to Start Start: Plasma Sample Add_IS Add Internal Standard (e.g., Rosiglitazone-d3) Start->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

References

Managing impurities in Rosiglitazone-d3 synthesis and their analytical impact

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rosiglitazone-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterium-labeled analog of Rosiglitazone.[1][2] It is commonly used as an internal standard in analytical and pharmacokinetic research.[1][2] The presence of deuterium atoms gives it a higher molecular weight than Rosiglitazone, allowing it to be distinguished in mass spectrometry-based analytical methods. This improves the accuracy and precision of quantifying Rosiglitazone in biological samples.[1][2]

Q2: What are the common impurities that can arise during the synthesis of Rosiglitazone and its deuterated analogs?

During the synthesis of Rosiglitazone, several process-related and degradation impurities can form. Given the structural similarity, these are also relevant for this compound synthesis. Common impurities include:

  • Starting materials and intermediates: Such as 2,4-Thiazolidinedione and 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde.[2]

  • By-products of the reaction: Such as N-Desmethyl Rosiglitazone and (5Z)-5-{[4-({2-[Methyl(2- pyridinyl) amino]ethyl}oxy)phenyl] methylidene}-1,3-thiazolidine-2,4-dione.[3][4]

  • Degradation products: Formed under stress conditions like heat.

Q3: How can these impurities affect my analytical results?

Impurities can have a significant impact on analytical results by:

  • Co-eluting with the main compound: This can lead to inaccurate quantification of this compound.

  • Causing ion suppression or enhancement in mass spectrometry: This can affect the sensitivity and accuracy of the measurement.

  • Introducing extraneous peaks in chromatograms: This can complicate data analysis and interpretation.

  • Potentially having their own biological activity: This could confound the results of in-vitro or in-vivo studies.

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.

  • Possible Cause 1: Presence of known impurities.

    • Troubleshooting Step: Compare the retention times of the unexpected peaks with those of known Rosiglitazone impurities. A summary of retention times for some impurities is provided in the table below.

  • Possible Cause 2: Contamination from solvents or glassware.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for contamination. Ensure all glassware is thoroughly cleaned.

  • Possible Cause 3: Degradation of the sample.

    • Troubleshooting Step: Prepare a fresh sample and re-inject. Avoid exposing the sample to high temperatures or extreme pH conditions.

Issue 2: The peak area of my this compound internal standard is inconsistent across injections.

  • Possible Cause 1: Incomplete dissolution of the standard.

    • Troubleshooting Step: Ensure the this compound standard is completely dissolved in the diluent before injection. Sonication may be helpful.

  • Possible Cause 2: Instability of the analytical solution.

    • Troubleshooting Step: Verify the stability of the prepared analytical solution over the analysis time.

  • Possible Cause 3: Issues with the HPLC system.

    • Troubleshooting Step: Check the HPLC system for leaks, ensure the injector is functioning correctly, and verify the detector lamp intensity.

Quantitative Data Summary

Table 1: Common Impurities in Rosiglitazone and their Analytical Details

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Rosiglitazone122320-73-4C18H19N3O3S357.43
This compound1132641-22-5C18H16D3N3O3S360.45
5-{[4-[2-(N-methyl-N-2-pyridinyl) amino] ethoxy benzylidene}-2,4-thiazolidine dione122320-74-5C18H17N3O3S355.41
2,4-Thiazolidinedione2295-31-0C3H3NO2S117.12
N-Desmethyl Rosiglitazone257892-31-2C17H17N3O3S343.4
2-[N-Methyl-N-(pyridin-2-yl)amino]ethanol122321-04-4C8H12N2O152.2

Source:[2][3]

Table 2: Example HPLC Method Parameters for Rosiglitazone Impurity Analysis

ParameterValue
ColumnPhenomenex® C18 (250 x 4.6 mm, 5µm)
Mobile PhaseWater:Acetonitrile (50:50 v/v)
Flow Rate1.0 mL/min
Detection Wavelength288 nm
Retention Time (Rosiglitazone)4.942 min
Retention Time (2,4-Thiazolidinedione)3.092 min

Source:

Table 3: Validation Parameters for an RP-HPLC Method for Rosiglitazone and 2,4-Thiazolidinedione

ParameterRosiglitazone2,4-Thiazolidinedione
Linearity Range50-200 ng/mL50-100 ng/mL
Correlation Coefficient (R²)0.9980.999
Limit of Detection (LOD)50 ng/mL50 ng/mL
Limit of Quantification (LOQ)100 ng/mL100 ng/mL

Source:

Experimental Protocols

Protocol 1: RP-HPLC Method for the Quantification of 2,4-Thiazolidinedione Impurity in Rosiglitazone

  • Preparation of Mobile Phase: Mix HPLC grade water and acetonitrile in a 50:50 (v/v) ratio. Degas the solution using an ultrasonicator for 15 minutes.

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve 10 mg of Rosiglitazone and 10 mg of 2,4-Thiazolidinedione in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL for each.

  • Preparation of Working Standard Solutions: From the stock solutions, prepare a series of working standard solutions by diluting with the mobile phase to achieve concentrations in the range of 50-200 ng/mL for Rosiglitazone and 50-100 ng/mL for 2,4-Thiazolidinedione.

  • Chromatographic Conditions:

    • Column: Phenomenex® C18 (250 x 4.6 mm, 5µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 288 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Calculate the amount of 2,4-Thiazolidinedione in the sample by comparing its peak area with the peak areas of the standard solutions.

Based on methodology described in

Protocol 2: LC-MS/MS Method for Impurity Identification

  • Chromatographic Separation:

    • Column: Inertsil ODS 3V (250 x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.01M ammonium acetate (pH=6.0, adjusted with dilute acetic acid)

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to separate the impurities from the main compound.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm followed by mass spectrometry.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI)

    • Mode: Positive and/or negative ion mode, depending on the impurity.

    • Analysis: Full scan to determine the molecular weight of the impurities, followed by product ion scan (MS/MS) to obtain fragmentation patterns for structural elucidation.

Based on methodology described in[5]

Visualizations

Rosiglitazone_Synthesis_Pathway A 4-[2-(Methyl-pyridin-2-ylamino)-ethoxy]-benzaldehyde C 5-{[4-[2-(N-methyl-N-2-pyridinyl)amino]ethoxy]benzylidene}-2,4-thiazolidinedione A->C Impurity N-Desmethyl Rosiglitazone (Side Reaction) A->Impurity Demethylation B 2,4-Thiazolidinedione B->C D Rosiglitazone C->D Reduction

Caption: A simplified reaction pathway for the synthesis of Rosiglitazone, highlighting a potential side reaction leading to an impurity.

Troubleshooting_Workflow Start Unexpected Peak in Chromatogram CheckKnown Compare with known impurity profiles Start->CheckKnown Match Impurity Identified CheckKnown->Match Yes NoMatch No Match Found CheckKnown->NoMatch No RunBlank Run Blank Injection NoMatch->RunBlank Contamination Contamination Detected RunBlank->Contamination Yes NoContamination No Contamination RunBlank->NoContamination No Reinject Prepare Fresh Sample & Re-inject NoContamination->Reinject PeakPersists Peak Persists Reinject->PeakPersists Yes PeakResolved Peak Resolved (Degradation Issue) Reinject->PeakResolved No Investigate Further Investigation (LC-MS/MS) PeakPersists->Investigate

Caption: A troubleshooting workflow for identifying the source of unexpected peaks in an HPLC chromatogram.

Impurity_Formation Rosiglitazone Rosiglitazone Stress Stress Conditions (e.g., Heat, Acid, Base) Rosiglitazone->Stress DegradationProduct Degradation Impurity Stress->DegradationProduct

Caption: A diagram illustrating the formation of a degradation impurity from Rosiglitazone under stress conditions. Caption: A diagram illustrating the formation of a degradation impurity from Rosiglitazone under stress conditions.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Rosiglitazone: Featuring the Rosiglitazone-d3 Internal Standard Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of rosiglitazone in biological matrices, with a special focus on the robust and widely accepted method utilizing its deuterated analogue, Rosiglitazone-d3, as an internal standard (IS). The information presented herein is intended to assist researchers and drug development professionals in selecting and implementing the most suitable analytical methodology for their pharmacokinetic and other clinical or preclinical studies.

Rosiglitazone is an anti-diabetic drug belonging to the thiazolidinedione class that improves glycemic control by enhancing insulin sensitivity.[1] Accurate and precise quantification of rosiglitazone in biological fluids is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability in instrument response.[2]

This guide will delve into the specifics of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound and compare its performance with alternative analytical approaches.

Experimental Protocols

Method 1: LC-MS/MS with this compound Internal Standard

This method, adapted from the work of Kim et al. (2009), is a highly sensitive and specific approach for the simultaneous quantification of rosiglitazone and its metabolites.[3]

  • Sample Preparation: To 0.1 mL of human plasma, 0.2 mL of acetonitrile containing 40 ng/mL of this compound is added for protein precipitation.[3] The mixture is vortexed and then centrifuged to separate the supernatant.

  • Chromatographic Conditions:

    • Column: Luna C18 (100 mm x 2.0 mm, 3 µm particle size)[3]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v)[3]

    • Flow Rate: 0.2 mL/min[3]

    • Total Run Time: 2.5 minutes per sample[3]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

    • Detection Mode: Selected Reaction Monitoring (SRM)[3]

    • Mass Transitions:

      • Rosiglitazone: m/z 358.1 → 135.1[3]

      • This compound (IS): m/z 361.1 → 138.1[3]

Method 2: Alternative LC-MS/MS with a Different Internal Standard (Pioglitazone)

In some studies, other structurally related compounds have been used as internal standards. Pioglitazone is another thiazolidinedione that can be employed for this purpose.

  • Sample Preparation: Similar protein precipitation or liquid-liquid extraction techniques are used, with pioglitazone added as the internal standard.

  • Chromatographic Conditions: Conditions are optimized to achieve good separation between rosiglitazone and pioglitazone.

    • Column: A C18 column is typically used.[4]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).[4]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ESI[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[4]

    • Mass Transitions:

      • Rosiglitazone: m/z 358.0[4]

      • Pioglitazone (IS): m/z 357.67[4]

Method 3: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
  • Sample Preparation: Liquid-liquid extraction using a solvent like ethyl acetate is a common procedure.[5]

  • Chromatographic Conditions:

    • Column: C18 column[5]

    • Mobile Phase: A mixture of phosphate buffer, acetonitrile, and methanol.[5]

    • Flow Rate: 1.0 mL/min[5]

  • Detection:

    • Detector: Fluorescence detector[5]

    • Excitation Wavelength: 247 nm[5]

    • Emission Wavelength: 367 nm[5]

Bioanalytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating a bioanalytical method in accordance with regulatory guidelines.

Bioanalytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_application Sample Analysis & Reporting dev Method Development proto Protocol Definition dev->proto selectivity Selectivity & Specificity proto->selectivity linearity Linearity & Range accuracy Accuracy precision Precision recovery Recovery stability Stability sample_analysis Study Sample Analysis stability->sample_analysis reporting Final Report sample_analysis->reporting

References

A Head-to-Head Battle: Comparative Pharmacokinetics of Rosiglitazone and Pioglitazone Unveiled with Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacokinetic profiles of two prominent thiazolidinediones, rosiglitazone and pioglitazone, reveals subtle yet significant differences that may influence their clinical application. This guide provides a comprehensive comparison of their absorption, distribution, metabolism, and excretion, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Rosiglitazone and pioglitazone are both members of the thiazolidinedione (TZD) class of oral antidiabetic agents that exert their glucose-lowering effects by activating the peroxisome proliferator-activated receptor-gamma (PPARγ). While sharing a common mechanism of action, their distinct chemical structures lead to variations in their pharmacokinetic and pharmacodynamic properties. This guide synthesizes data from various studies, with a focus on methodologies employing labeled standards for precise quantification, to offer an objective comparison.

Pharmacokinetic Profiles: A Tabular Comparison

The following tables summarize the key pharmacokinetic parameters of rosiglitazone and pioglitazone, derived from studies in human subjects. While a single head-to-head study using labeled standards for both compounds and reporting all parameters was not identified in the literature, the data presented provides a robust comparative overview.

Table 1: Key Pharmacokinetic Parameters of Rosiglitazone and Pioglitazone

ParameterRosiglitazonePioglitazoneReference
Bioavailability (%) ~99%>80%[1]
Time to Peak Concentration (Tmax) (hours) ~12 - 4[2]
Plasma Protein Binding (%) >99%>99%[2]
Elimination Half-life (hours) 3 - 43 - 7[2]
Volume of Distribution (Vd/F) (L) ~140.63 L/kg[2]

Table 2: Metabolic Profile of Rosiglitazone and Pioglitazone

FeatureRosiglitazonePioglitazoneReference
Primary Metabolizing Enzymes CYP2C8, CYP2C9CYP2C8, CYP3A4[2]
Active Metabolites N-desmethyl and p-hydroxy metabolitesHydroxy and keto derivatives (M-III, M-IV)[2]
Metabolite Activity Less potent than parent compoundActive metabolites contribute to therapeutic effect[1]

Experimental Protocols: A Methodological Overview

The quantification of rosiglitazone and pioglitazone in biological matrices is crucial for pharmacokinetic studies. The use of stable isotope-labeled internal standards is the gold standard for achieving high accuracy and precision, as it corrects for matrix effects and variations in sample processing and instrument response. Below is a synthesized, detailed protocol for the simultaneous quantification of rosiglitazone and pioglitazone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with labeled internal standards.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution containing the stable isotope-labeled internal standards (e.g., rosiglitazone-d3 and pioglitazone-d4) at an appropriate concentration.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

Liquid Chromatography
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B (linear gradient)

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B (linear gradient)

    • 3.1-4.0 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rosiglitazone: m/z 358.1 → 135.1

    • This compound (IS): m/z 361.1 → 138.1

    • Pioglitazone: m/z 357.1 → 134.1

    • Pioglitazone-d4 (IS): m/z 361.1 → 138.1

  • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams illustrate the PPARγ signaling pathway and a typical experimental workflow for a comparative pharmacokinetic study.

PPAR_Signaling_Pathway Ligand Rosiglitazone or Pioglitazone PPARg PPARγ Ligand->PPARg Binds to Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Adipogenesis Adipocyte Differentiation Gene_Expression->Adipogenesis Lipid_Metabolism Lipid Metabolism (e.g., LPL, CD36) Gene_Expression->Lipid_Metabolism Glucose_Uptake Glucose Uptake (e.g., GLUT4) Gene_Expression->Glucose_Uptake Insulin_Sensitivity Increased Insulin Sensitivity Adipogenesis->Insulin_Sensitivity Lipid_Metabolism->Insulin_Sensitivity Glucose_Uptake->Insulin_Sensitivity

Caption: PPARγ signaling pathway activated by rosiglitazone and pioglitazone.

Experimental_Workflow Dosing Drug Administration (Rosiglitazone or Pioglitazone) Sampling Blood Sample Collection (Time-course) Dosing->Sampling Plasma_Sep Plasma Separation (Centrifugation) Sampling->Plasma_Sep Sample_Prep Sample Preparation (Protein Precipitation with Labeled Internal Standard) Plasma_Sep->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation Data_Processing->PK_Analysis

Caption: Experimental workflow for a comparative pharmacokinetic study.

Conclusion

References

Cross-validation of analytical methods for rosiglitazone between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

The primary analytical techniques covered in this guide are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most commonly employed methods for the quantification of rosiglitazone in pharmaceutical formulations and biological fluids.

Comparison of HPLC Method Performance

The following table summarizes the key performance parameters of different HPLC methods developed and validated for the determination of rosiglitazone. This allows for a direct comparison of the linearity, precision, accuracy, and sensitivity achieved by various laboratories.

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Linearity Range (µg/mL) 5-800 (ng/mL)[1]1-150.10-25[2]5-70[3]0.8-4.0[4]
Correlation Coefficient (R²) ≥ 0.9988[1]> 0.999Not SpecifiedNot SpecifiedNot Specified
Intra-day Precision (%RSD) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedRepeatability studied[4]
Inter-day Precision (%CV) ≤ 7.7%[1]Not SpecifiedNot SpecifiedNot SpecifiedIntermediate precision studied[4]
Accuracy/Recovery Mean extraction recovery ≥ 91%[1]Within allowable limitNot SpecifiedHigh recovery[3]Acceptable[4]
Limit of Detection (LOD) 2.5 ng/mL (in plasma)[1]Not Specified0.04 µg/mL[2]Not SpecifiedNot Specified
Limit of Quantification (LOQ) 5 ng/mL[5]Not Specified0.13 µg/mL[2]Not SpecifiedNot Specified

Comparison of LC-MS/MS Method Performance

For higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS methods are often preferred. The table below compares the performance characteristics of several validated LC-MS/MS methods for rosiglitazone analysis.

Parameter Method A Method B Method C
Linearity Range (ng/mL) 0.05-100[6]1-10,000[7]5-800[8]
Correlation Coefficient (r²) Good linearity[6]Good correlation coefficient[7]0.998[8]
Intra-day Precision (%RSD) < 4.82%[6]Not Specified4-6%[8]
Inter-day Precision (%RSD) < 4.82%[6]Not Specified5-9%[8]
Accuracy/Recovery Mean recovery 93.30% (DBS), 92.49% (urine)[6]Mean recovery 92.54-96.64%[7]90-105.10%[8]
Limit of Detection (LOD) 0.015 ng/mL (DBS), 0.023 ng/mL (urine)[6]0.6 ng/mL[7]Not Specified
Limit of Quantification (LOQ) 0.052 ng/mL (DBS), 0.075 ng/mL (urine)[6]1.0 ng/mL[7]Not Specified

Experimental Protocols

This section details the methodologies for some of the key experiments cited in this guide, providing a basis for replication and comparison.

HPLC Method for Rosiglitazone in Human Plasma (Method 1)
  • Sample Preparation: Acidify human plasma with 1 M HCL. Extract rosiglitazone and the internal standard (glibenclamide) with a mixture of methylene chloride and hexane (50:50, v/v).[1]

  • Chromatographic Conditions:

    • Column: Nova-pak C18 cartridge (8 x 100 mm, 4-µm) with a Guard Pak pre-column module with a Nova-Pak C18 4-µm insert.[1]

    • Mobile Phase: 0.01 M dibasic potassium hydrogen phosphate (pH 6.5) and acetonitrile (65:35, v/v).[1]

    • Flow Rate: 2.0 ml/min.[1]

    • Detection: Multi-wave length fluorescence detector.[1]

    • Retention Times: Rosiglitazone - 6.4 minutes, Glibenclamide (IS) - 5.2 minutes.[1]

LC-MS/MS Method for Rosiglitazone in Rat Dried Blood Spots (DBS) and Urine (Method A)
  • Sample Preparation: Details on the extraction from DBS and urine were not fully specified in the abstract.

  • Chromatographic Conditions:

    • Column: Nova-Pak C18 Column (150 mm × 4.6 mm i.d., 4 μm).[6]

    • Mobile Phase: 30 mM ammonium acetate (pH 4.0 adjusted with acetic acid) and acetonitrile (75:25, v/v).[6]

    • Flow Rate: Not specified.

    • Detection: Tandem mass spectrometry (LC-ESI-MS/MS) with selected ion monitoring.[6]

    • Target Ions: m/z 358 for rosiglitazone and m/z 356 for pioglitazone (IS).[6]

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the HPLC and LC-MS/MS analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plasma Sample acidify Acidification start->acidify extract Liquid-Liquid Extraction acidify->extract inject Inject into HPLC extract->inject separate Chromatographic Separation (C18 Column) inject->separate detect Fluorescence Detection separate->detect quantify Quantification detect->quantify report Report Results quantify->report

Caption: Generalized workflow for the HPLC analysis of rosiglitazone in plasma.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (DBS/Urine/Plasma) extract Extraction start->extract inject Inject into LC-MS/MS extract->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect quantify Quantification detect->quantify report Report Results quantify->report

Caption: Generalized workflow for the LC-MS/MS analysis of rosiglitazone.

Signaling Pathway of Rosiglitazone

Rosiglitazone is an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. The following diagram illustrates the simplified signaling pathway of rosiglitazone.

Rosiglitazone_Pathway cluster_nucleus Nucleus rosiglitazone Rosiglitazone ppar PPAR-γ rosiglitazone->ppar Binds to cell_membrane Cell Membrane complex PPAR-γ/RXR Heterodimer ppar->complex rxr RXR rxr->complex p_p_r_e PPRE (Peroxisome Proliferator Response Element) complex->p_p_r_e Binds to DNA at gene_transcription Target Gene Transcription p_p_r_e->gene_transcription Regulates biological_effects Increased Insulin Sensitivity Altered Adipogenesis Anti-inflammatory Effects gene_transcription->biological_effects Leads to

Caption: Simplified signaling pathway of rosiglitazone via PPAR-γ activation.

References

Determining Linearity and Range for Rosiglitazone Calibration Curves Using Rosiglitazone-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, establishing a robust and reliable bioanalytical method is paramount for accurate quantification of therapeutic agents like rosiglitazone. This guide provides a comparative overview of linearity and range determination for rosiglitazone calibration curves, with a specific focus on methods employing its deuterated internal standard, Rosiglitazone-d3. The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice to correct for variability in sample processing and instrument response, ensuring high accuracy and precision.

Comparison of Linearity and Range in Human Plasma

The following table summarizes the performance of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of rosiglitazone in human plasma using a deuterated internal standard. These methods demonstrate the achievable linearity and sensitivity for bioanalytical studies.

Linearity Range (ng/mL)LLOQ (ng/mL)ULOQ (ng/mL)Correlation Coefficient (R²)Internal StandardReference
1 - 5001500> 0.9990Rosiglitazone-d4[1]
1 - 5001500Not SpecifiedThis compound[2]
5 - 100051000> 0.99Celecoxib[3]
1 - 200012000> 0.9969Tolbutamide[4]
5 - 125051250Not SpecifiedPioglitazone[5]

Comparison of Linearity and Range in Rat Plasma

For preclinical studies, methods validated in rat plasma are crucial. The table below outlines the performance of LC-MS/MS methods for rosiglitazone quantification in rat plasma.

Linearity Range (ng/mL)LLOQ (ng/mL)ULOQ (ng/mL)Correlation Coefficient (R²)Internal StandardReference
1 - 10,000110,000> 0.99Pioglitazone[6]
5 - 100051000> 0.99Octadeuterated sildenafil[7]

Experimental Workflow

The general workflow for establishing a rosiglitazone calibration curve using this compound involves several key steps from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Prepare calibration standards and QC samples in blank plasma B Spike with Rosiglitazone and this compound (IS) A->B C Protein Precipitation (e.g., with acetonitrile) or Liquid-Liquid Extraction B->C D Centrifuge and collect supernatant C->D E Evaporate and reconstitute D->E F Inject sample onto LC column E->F G Chromatographic separation of Rosiglitazone and IS F->G H Detection by Tandem Mass Spectrometry (MRM mode) G->H I Calculate Peak Area Ratios (Rosiglitazone / IS) H->I J Construct Calibration Curve (Peak Area Ratio vs. Concentration) I->J K Linear Regression Analysis (Determine R², slope, intercept) J->K L Determine LLOQ and ULOQ based on precision and accuracy K->L

Experimental workflow for calibration curve determination.

Detailed Experimental Protocols

Below are detailed methodologies from published studies for the determination of rosiglitazone in plasma, providing a framework for laboratory implementation.

Method 1: LC-MS/MS for Rosiglitazone in Human Plasma[2]
  • Internal Standard: this compound

  • Sample Preparation:

    • To 0.1 mL of human plasma, add 0.2 mL of acetonitrile containing 40 ng/mL of this compound.

    • Vortex to precipitate proteins.

    • Centrifuge the samples.

    • Inject the supernatant for analysis.

  • LC-MS/MS Conditions:

    • LC Column: Luna C18 (100 mm x 2.0 mm, 3 µm)

    • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid (60:40, v/v)

    • Flow Rate: 0.2 mL/min

    • Mass Spectrometer: Tandem mass spectrometer with positive electrospray ionization.

    • MRM Transitions:

      • Rosiglitazone: m/z 358.1 → 135.1

      • This compound: m/z 361.1 → 138.1

Method 2: LC-MS/MS for Rosiglitazone in Human Plasma (Alternative)[1]
  • Internal Standard: Rosiglitazone-d4

  • Sample Preparation:

    • Use a 50 µL aliquot of human plasma.

    • Perform supported liquid/liquid extraction (SLE).

  • LC-MS/MS Conditions:

    • HPLC: Isocratic separation over a 3-minute period.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI-MS-MS in multiple reaction monitoring (MRM) mode.

  • Performance:

    • LLOQ: 1.00 ng/mL for rosiglitazone.

    • Linearity: 1.00 - 500 ng/mL with an average correlation coefficient >0.9990.

    • Precision: Maximum %CV of 9.37% for intra-assay and inter-assay precision.

    • Accuracy: Maximum %difference from theoretical of 12.7%.

Method 3: LC-MS/MS for Rosiglitazone in Rat Plasma[6]
  • Internal Standard: Pioglitazone

  • Sample Preparation: Details not specified, but typically involves protein precipitation or liquid-liquid extraction.

  • LC-MS/MS Conditions:

    • LC Column: Gemini C18 (50 x 4.6 mm, 3 µm)

    • Mobile Phase: 10 mM ammonium formate (pH 4.0) and acetonitrile (10:90, v/v)

    • Flow Rate: 0.8 mL/min

    • MRM Transitions:

      • Rosiglitazone: m/z → 358.0

      • Pioglitazone (IS): m/z → 357.67

  • Performance:

    • Linearity: 1 - 10,000 ng/mL.

    • LLOQ: 1.0 ng/mL.

This guide highlights that robust and sensitive methods for the quantification of rosiglitazone using this compound as an internal standard are well-established. The choice of a specific method will depend on the required sensitivity, the biological matrix, and the available instrumentation. Researchers can use the provided data and protocols as a starting point for developing and validating their own bioanalytical assays for rosiglitazone.

References

Investigating the Protein Binding of Rosiglitazone: A Comparative Guide Using Equilibrium Dialysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the plasma protein binding of the thiazolidinedione antidiabetic agent, rosiglitazone, with other relevant compounds. The data presented is supported by established experimental protocols, primarily focusing on the gold-standard equilibrium dialysis method, and highlights the role of deuterated analogs like Rosiglitazone-d3 in quantitative analysis.

Executive Summary

Rosiglitazone, a member of the thiazolidinedione class of drugs, exhibits a high degree of binding to plasma proteins, a critical pharmacokinetic parameter that influences its distribution, efficacy, and potential for drug-drug interactions. This extensive binding, primarily to albumin, means that only a small fraction of the drug is free in circulation to exert its pharmacological effect. Understanding the precise extent of this binding is crucial for drug development and clinical application. This guide details the equilibrium dialysis methodology for determining protein binding and compares rosiglitazone's binding profile with that of other thiazolidinediones and different classes of antidiabetic drugs.

Comparative Analysis of Plasma Protein Binding

The extent of plasma protein binding significantly impacts a drug's pharmacokinetic and pharmacodynamic properties. For highly protein-bound drugs like rosiglitazone, small changes in binding can lead to significant variations in the concentration of the active, unbound drug.

Thiazolidinedione Class Comparison

Rosiglitazone and other members of the thiazolidinedione class are characterized by their high affinity for plasma proteins.

DrugClassPlasma Protein Binding (%)Unbound (Free) Fraction (%)
Rosiglitazone Thiazolidinedione>99.6%<0.4%
PioglitazoneThiazolidinedione>99%[1][2]<1%[1][2]
TroglitazoneThiazolidinedione~99.89%[3]~0.11%[3]

Table 1: Comparison of plasma protein binding of thiazolidinediones.

Broader Antidiabetic Drug Comparison

A comparison with other classes of oral antidiabetic agents reveals that high protein binding is a common feature among many of these drugs.

Drug ClassExample Drug(s)Typical Plasma Protein Binding (%)
Thiazolidinediones Rosiglitazone, Pioglitazone >99%
SulfonylureasGlipizide, GlyburideHigh
SGLT-2 InhibitorsCanagliflozin, Dapagliflozin, EmpagliflozinHigh[4]
MeglitinidesRepaglinide, NateglinideHigh
BiguanidesMetforminNegligible

Table 2: General comparison of plasma protein binding across different classes of oral antidiabetic drugs.

Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is a robust and widely accepted method for determining the unbound fraction of a drug in plasma. The procedure involves dialyzing a plasma sample containing the drug against a protein-free buffer solution, separated by a semi-permeable membrane.

Materials and Reagents
  • Equilibrium Dialysis Apparatus: (e.g., RED Device)

  • Dialysis Membranes: With a molecular weight cutoff (MWCO) that retains proteins but allows free drug to pass (e.g., 8-12 kDa).

  • Human Plasma: Pooled from healthy donors.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Rosiglitazone: Analytical standard.

  • This compound: As an internal standard for LC-MS/MS analysis.

  • Organic Solvent: (e.g., Acetonitrile) for protein precipitation.

  • Incubator/Shaker: Capable of maintaining 37°C.

  • LC-MS/MS System: For quantitative analysis.

Procedure
  • Preparation of Dialysis Units: Assemble the equilibrium dialysis cells with the semi-permeable membranes according to the manufacturer's instructions.

  • Sample Preparation:

    • Spike human plasma with rosiglitazone to the desired concentration (e.g., 1000 ng/mL).

    • Prepare a quality control (QC) sample with a known concentration of rosiglitazone.

  • Loading the Dialysis Cells:

    • Add the rosiglitazone-spiked plasma to one chamber of the dialysis cell (the plasma chamber).

    • Add an equal volume of PBS to the other chamber (the buffer chamber).

  • Equilibration:

    • Seal the dialysis unit and incubate at 37°C with gentle shaking for a predetermined period (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Collection:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Processing for Analysis:

    • To the aliquot from the buffer chamber, add an equal volume of blank plasma.

    • To the aliquot from the plasma chamber, add an equal volume of PBS.

    • Precipitate the proteins in all samples by adding a sufficient volume of cold acetonitrile containing the internal standard (this compound).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to clean vials for analysis.

    • Quantify the concentration of rosiglitazone in the processed samples from both the plasma and buffer chambers using a validated LC-MS/MS method. The use of this compound as an internal standard corrects for variations in sample processing and instrument response.

Data Analysis

The percentage of unbound drug is calculated using the following formula:

% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100

The percentage of protein-bound drug is then calculated as:

% Bound = 100 - % Unbound

Visualizing the Process

To better illustrate the experimental workflow and the underlying principles, the following diagrams are provided.

Caption: Principle of Equilibrium Dialysis.

ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis A Spike Plasma with Rosiglitazone B Load Plasma and Buffer into Dialysis Cell A->B C Incubate at 37°C to Reach Equilibrium B->C D Collect Aliquots from Both Chambers C->D E Add Internal Standard (this compound) & Precipitate Proteins D->E F Quantify Rosiglitazone by LC-MS/MS E->F G Calculate % Unbound and % Bound F->G

Caption: Experimental Workflow for Equilibrium Dialysis.

The Role of this compound

In this experimental context, this compound serves as an ideal internal standard for the quantification of rosiglitazone by LC-MS/MS. Deuterated standards are chemically identical to the analyte but have a different mass. This allows for:

  • Accurate Quantification: By adding a known amount of this compound to the samples before processing, any loss of analyte during protein precipitation, extraction, and injection can be corrected for, leading to more accurate and precise measurements.

  • No Interference with Binding: Since the isotopic labeling does not significantly alter the physicochemical properties that govern protein binding, the use of this compound as an internal standard does not interfere with the equilibrium of rosiglitazone binding to plasma proteins.

Conclusion

The high degree of plasma protein binding of rosiglitazone is a key determinant of its pharmacokinetic profile. The equilibrium dialysis method, coupled with sensitive LC-MS/MS analysis using a deuterated internal standard like this compound, provides a reliable means to accurately quantify this binding. The comparative data presented in this guide underscores that high protein binding is a characteristic feature of the thiazolidinedione class and many other oral antidiabetic agents. These findings are essential for researchers and clinicians in predicting drug disposition, understanding potential drug interactions, and optimizing therapeutic strategies.

References

Safety Operating Guide

Safe Disposal of Rosiglitazone-d3: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Rosiglitazone-d3, a deuterated internal standard used in research, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on the correct handling and disposal procedures. Adherence to these protocols is vital due to the potential hazards associated with this compound and the stringent regulations governing pharmaceutical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Personnel should always wear personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[2] In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[3]

  • Skin Contact: Rinse the affected skin area thoroughly with water and remove contaminated clothing.[3]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support and seek medical help.[3]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician immediately.[3]

Regulatory Framework for Pharmaceutical Waste

The disposal of chemical reagents like this compound is governed by a multi-tiered regulatory system. The primary oversight bodies in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), supplemented by state-specific laws.[4]

  • Environmental Protection Agency (EPA): The EPA regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[4][5] A key regulation, known as Subpart P, prohibits the disposal of hazardous waste pharmaceuticals down drains or sewers.[4] Facilities must correctly identify waste to ensure it is managed properly.[6]

  • State-Specific Regulations: Many states have regulations that are more stringent than federal law. For example, California's Medical Waste Management Act has specific requirements for the segregation and disposal of pharmaceutical waste, which must be incinerated.[7] It is the responsibility of the waste generator to classify and manage the waste according to all applicable federal and state requirements.[7]

Step-by-Step Disposal Protocol for this compound

The recommended disposal method for this compound is to treat it as a hazardous chemical waste stream. This approach ensures the highest level of safety and compliance, particularly given its classification as very toxic to aquatic life with long-lasting effects.[8]

Step 1: Waste Classification Due to its toxicological and ecotoxicological profile, this compound should be managed as hazardous waste. The Safety Data Sheet (SDS) for Rosiglitazone highlights hazards such as "Suspected of damaging fertility or the unborn child" and "Very toxic to aquatic life with long lasting effects".[8] Do not mix it with non-hazardous or solid waste.

Step 2: Segregation and Collection Segregate all this compound waste, including pure substance, contaminated lab materials (e.g., pipette tips, gloves, empty vials), and solutions. Collect this waste in a designated, properly labeled hazardous waste container.

Step 3: Containerization and Labeling

  • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.

  • Clearly label the container with the words "Hazardous Waste."

  • The label must also include the full chemical name ("this compound"), the specific hazard characteristics (e.g., "Toxic," "Environmental Hazard"), and the accumulation start date.

Step 4: On-Site Storage Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from incompatible materials. Follow institutional guidelines regarding the maximum volume and time allowed for waste accumulation.

Step 5: Professional Disposal Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] The standard and required method for this type of waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][5] Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[4][7]

Data Presentation: Hazard Profile of Rosiglitazone

The following table summarizes key safety and hazard information for Rosiglitazone, the parent compound of this compound. This data underscores the need for cautious handling and professional disposal.

Hazard ClassificationDescriptionSource
GHS08 Health Hazard H361: Suspected of damaging fertility or the unborn child.[8]
GHS09 Environment H410: Very toxic to aquatic life with long lasting effects.[8]
GHS07 H319: Causes serious eye irritation.[8]
IARC Carcinogenicity Group 3: Not classifiable as to its carcinogenicity to humans.[8]
Primary Irritant Effect Irritating effect on the eye.[8]
Experimental Protocols: Quantification of Rosiglitazone

In a research context, determining the concentration of Rosiglitazone in biological matrices is a common procedure where this compound serves as an internal standard. A widely used methodology is High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC with UV Detection for Rosiglitazone in Plasma

  • Sample Preparation: A protein precipitation method is used to extract Rosiglitazone and the this compound internal standard from a plasma sample. This typically involves adding a solvent like acetonitrile to the plasma, vortexing to mix, and centrifuging to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analyte and internal standard is carefully transferred to a clean vial for analysis.

  • Chromatographic Separation: An aliquot of the supernatant is injected into an HPLC system equipped with a suitable analytical column (e.g., a C18 reverse-phase column).

  • Mobile Phase: A specific mixture of solvents (the mobile phase) is pumped through the column to separate the components of the sample.

  • Detection: As the separated components exit the column, they pass through a UV detector set to a specific wavelength (e.g., 245 nm) to measure the absorbance of Rosiglitazone.

  • Quantification: The concentration of Rosiglitazone in the original sample is determined by comparing the peak area of the analyte to the peak area of the known concentration of the this compound internal standard. The limit of quantitation for this method can be as low as 5 ng/mL.[9]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_eval Classification & Segregation cluster_contain Containerization & Storage cluster_disposal Final Disposal A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Classify as Hazardous Waste (Toxic, Environmental Hazard) B->C D Segregate from other waste streams C->D E Use sealed, labeled Hazardous Waste container D->E F Store in designated Satellite Accumulation Area E->F G Is container full or storage time limit reached? F->G G->F No H Contact EHS or Licensed Waste Contractor G->H Yes I Waste transported for High-Temperature Incineration H->I J End: Compliant Disposal I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Rosiglitazone-d3

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Rosiglitazone-d3 in a laboratory setting. The following guidance is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risk.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate potential health risks, including suspected damage to fertility or an unborn child and serious eye irritation[1][2]. Due to its nature as a potent pharmaceutical compound, it is crucial to handle this compound with appropriate caution and utilize the personal protective equipment (PPE) outlined below.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeRecommended PPESpecifications and Best Practices
Eye/Face Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[3][4]. A face shield may be used for additional protection against splashes[5].
Hand Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should be worn over the cuff[6]. Change gloves regularly or immediately if contaminated, torn, or punctured[6].
Body Disposable GownWear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs[6]. Gowns should be changed every two to three hours or immediately after a spill[5].
Respiratory N95 RespiratorA NIOSH-certified N95 or higher respirator is recommended when handling the solid compound or if there is a risk of generating airborne powder or aerosols[7].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized handling protocol is critical to ensure safety and prevent contamination.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup A 1. Assemble all necessary materials and PPE B 2. Don appropriate PPE as per Table 1 A->B C 3. Designate a well-ventilated work area (e.g., fume hood) B->C D 4. Carefully weigh the solid compound C->D Proceed to handling E 5. Prepare solutions in a designated vessel D->E F 6. Handle all materials within the designated area E->F G 7. Decontaminate all work surfaces F->G Proceed to cleanup H 8. Doff outer gloves and gown for disposal G->H I 9. Doff remaining PPE H->I J 10. Wash hands thoroughly I->J G cluster_spill Spill Response cluster_exposure Personal Exposure Response start Emergency Event (Spill or Exposure) spill_1 Evacuate and secure the area start->spill_1 Spill Occurs expo_skin Skin Contact: Remove contaminated clothing. Rinse skin with plenty of water. start->expo_skin Exposure Occurs expo_eye Eye Contact: Immediately flush eyes with water for 15 minutes. Remove contact lenses. expo_inhale Inhalation: Move to fresh air immediately. expo_ingest Ingestion: Wash out mouth with water. Do NOT induce vomiting. spill_2 Wear appropriate PPE for cleanup spill_1->spill_2 spill_3 Cover spill with absorbent material spill_2->spill_3 spill_4 Collect waste in a sealed container spill_3->spill_4 spill_5 Decontaminate the spill area spill_4->spill_5 seek_medical Seek Immediate Medical Attention spill_5->seek_medical If exposed during cleanup expo_skin->seek_medical expo_eye->seek_medical expo_inhale->seek_medical expo_ingest->seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosiglitazone-d3
Reactant of Route 2
Reactant of Route 2
Rosiglitazone-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.